4-(4-Methylpiperazinocarbonyl)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSRIFTHJGMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Methylpiperazine Benzylamine Derivatives in Drug Discovery
A Technical Whitepaper for Senior Researchers & Drug Developers
Executive Summary
The methylpiperazine benzylamine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This guide analyzes the therapeutic utility of N-benzyl-N'-methylpiperazine derivatives, specifically focusing on their critical role in Central Nervous System (CNS) disorders (Alzheimer’s, Schizophrenia, Anxiety) and Oncology (Multi-drug resistance reversal, Tubulin inhibition).
Unlike generic piperazine reviews, this technical deep dive isolates the specific pharmacophoric contributions of the N-methyl (basic center) and N-benzyl (hydrophobic anchor) moieties. We present field-proven synthetic protocols, validated structure-activity relationships (SAR), and mechanistic insights into their function as Sigma-1 receptor (
Chemical Scaffold Analysis & SAR
The pharmacological versatility of methylpiperazine benzylamine derivatives stems from their ability to satisfy the Glennon Pharmacophore model, which is critical for high-affinity binding to CNS targets like the Sigma-1 receptor.
The Pharmacophoric Triad[1]
-
The Cationic Center (N-Methylpiperazine): The
-methyl nitrogen is protonated at physiological pH. This positive charge is essential for electrostatic interactions with aspartate residues (e.g., Asp126 in R) in the target binding pocket. -
The Hydrophobic Linker (Benzyl Moiety): The benzyl ring provides
stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) within the receptor cleft. -
Distal Substituents: Modifications on the benzyl ring (e.g., halides, methoxy groups) modulate lipophilicity (
) and blood-brain barrier (BBB) permeability.
Structure-Activity Relationship (SAR) Visualization
Caption: SAR map highlighting the functional roles of the methylpiperazine benzylamine scaffold components in target binding.
Therapeutic Applications & Mechanism of Action[2]
Primary Target: Sigma-1 Receptor ( R) Modulation
The most potent application of this scaffold is in the design of
-
Mechanism: Agonists derived from methylpiperazine benzylamine promote the dissociation of
R from BiP (Binding immunoglobulin Protein), allowing R to chaperone IP3 receptors. This stabilizes Ca signaling between the ER and mitochondria, preventing mitochondrial collapse and neuronal death. -
Indication: Neuroprotection in Alzheimer's, neuropathic pain relief.
Secondary Target: Dual AChE/MAO-B Inhibition
In Alzheimer's disease pathology, the "one-molecule, multiple-targets" strategy is superior.
-
Acetylcholinesterase (AChE): The benzyl moiety binds to the Catalytic Anionic Site (CAS) of AChE, while the piperazine cation interacts with the Peripheral Anionic Site (PAS).
-
Monoamine Oxidase B (MAO-B): The scaffold fits into the hydrophobic substrate cavity, inhibiting the oxidative deamination of dopamine.
Signaling Pathway Visualization
Caption: Mechanism of action for Sigma-1 receptor modulation by methylpiperazine benzylamine derivatives.
Quantitative Data Summary
The following table summarizes the potency of key derivatives cited in recent literature, highlighting the scaffold's versatility.
| Compound ID | R-Substituent (Benzyl) | Target | IC50 / Ki (nM) | Biological Effect | Source |
| MBP-1 | 4-Methoxy | Antinociceptive (Pain relief) | [1] | ||
| MBP-2 | 2-Fluoro | MAO-B | Reversible Inhibition | [2] | |
| MBP-3 | 4-Trifluoromethyl | Tubulin | Cytotoxicity (Colon Cancer) | [3] | |
| MBP-4 | Unsubstituted | AChE | Moderate Inhibition | [4] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 1-(4-Methoxybenzyl)-4-methylpiperazine
Rationale: This protocol uses reductive amination . Unlike direct alkylation, which can lead to over-alkylation (quaternary ammonium salts), reductive amination is cleaner and self-limiting to the tertiary amine.
Reagents:
-
1-Methylpiperazine (1.0 equiv)
-
4-Methoxybenzaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (Cat.)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-methoxybenzaldehyde (10 mmol) and 1-methylpiperazine (10 mmol) in anhydrous DCM (50 mL). Add catalytic acetic acid (2 drops). Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
). Checkpoint: Solution may turn slightly yellow indicating imine formation. -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours. Validation: Monitor via TLC (Mobile phase: MeOH:DCM 1:9). Disappearance of aldehyde spot confirms completion.
-
Quench: Quench with saturated
solution (30 mL). Stir for 15 minutes. -
Extraction: Extract the organic layer. Wash aqueous layer with DCM (2 x 20 mL). Combine organics, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Rationale: To confirm the affinity of the synthesized derivative. This assay uses
Materials:
-
Guinea pig brain membrane homogenates (Rich in
R). -
Radioligand:
(2 nM final conc). -
Non-specific binder: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
Workflow:
-
Incubation: Mix 100
L membrane preparation, 50 L radioligand, and 50 L of test compound (concentrations to M). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
Synthetic Workflow Visualization
Caption: Step-by-step reductive amination workflow for methylpiperazine benzylamine synthesis.
Future Perspectives
The methylpiperazine benzylamine scaffold is evolving beyond simple substitution. Future drug discovery efforts are pivoting toward:
-
Rigidification: Constraining the benzyl linker into spiro-cyclic systems to improve selectivity for
R over R. -
PROTACs: Using the methylpiperazine moiety as the solvent-exposed "exit vector" to attach E3 ligase recruiters for targeted protein degradation.
-
Multi-Target Directed Ligands (MTDLs): Hybridizing this scaffold with antioxidant moieties (e.g., ferulic acid) to combat oxidative stress in neurodegeneration simultaneously with receptor modulation.
References
-
Development of New Benzylpiperazine Deriv
Receptor Ligands. Journal of Medicinal Chemistry. [Link] -
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
4-(4-Methylpiperazinocarbonyl)benzylamine CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 4-(4-Methylpiperazinocarbonyl)benzylamine , a specialized intermediate in medicinal chemistry.
Chemical Architecture, Synthesis Protocols, and Medicinal Applications
Chemical Identity & Molecular Architecture
4-(4-Methylpiperazinocarbonyl)benzylamine is a bifunctional building block characterized by a primary benzylamine (for further derivatization) and a tertiary amide linked to a solubilizing N-methylpiperazine tail. This motif is frequently employed in drug discovery to modulate physicochemical properties (solubility, pKa) and to target solvent-exposed regions of protein binding pockets (e.g., kinase hinge regions).
Core Identifiers
| Property | Detail |
| Systematic Name | (4-(Aminomethyl)phenyl)(4-methylpiperazin-1-yl)methanone |
| Common Name | 4-(4-Methylpiperazine-1-carbonyl)benzylamine |
| CAS Number | Not Widely Indexed (See Precursor Identifiers below) |
| Molecular Formula | |
| Molecular Weight | 233.31 g/mol |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(CN)C=C2 |
| InChI Key | (Predicted) LROHRAWHVXIYAH-UHFFFAOYSA-N (derived from nitrile) |
Critical Precursor Identifiers (The "Anchor" Compounds)
Since the free amine is often generated in situ or supplied as a custom synthesis item, researchers must rely on stable precursors for procurement and verification.
| Precursor Type | Chemical Name | CAS Number | Role |
| Nitrile Precursor | 4-(4-Methylpiperazine-1-carbonyl)benzonitrile | 1000932-49-9 | Primary starting material for reduction. |
| Aniline Analog | (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 55121-99-8 | Warning: Common confusion point. Lacks the methylene ( |
| Non-Carbonyl | 4-(4-Methylpiperazin-1-yl)benzylamine | 216144-45-5 | Warning: Piperazine attached directly to ring (no carbonyl). |
Synthetic Pathways & Production
The synthesis of 4-(4-Methylpiperazinocarbonyl)benzylamine typically follows one of two robust pathways, depending on the scale and the need for orthogonal protection.
Pathway A: The Nitrile Reduction Route (Industrial Scale)
This method utilizes the commercially available 4-cyanobenzoic acid. It is cost-effective but requires careful handling of reducing agents.
-
Amide Coupling: Reaction of 4-cyanobenzoic acid with N-methylpiperazine using a coupling agent (EDC/HOBt or HATU) or via the acid chloride.
-
Intermediate: 4-(4-methylpiperazine-1-carbonyl)benzonitrile (CAS 1000932-49-9).[1]
-
-
Nitrile Reduction: The nitrile is reduced to the primary amine using Hydrogenation (Raney Ni/H2) or Borane-THF (
).-
Note: Borane reduction is preferred for lab scale to avoid high-pressure equipment, though it requires careful quenching to disrupt the boron-amine complex.
-
Pathway B: The Boc-Protection Route (Medicinal Chemistry)
Preferred for fragment-based drug discovery (FBDD) where high purity and orthogonal protection are required.
-
Starting Material: 4-(Boc-aminomethyl)benzoic acid (CAS 135623-14-0).
-
Amide Coupling: React with N-methylpiperazine (HATU/DIPEA in DMF).
-
Intermediate:tert-butyl (4-(4-methylpiperazine-1-carbonyl)benzyl)carbamate.
-
-
Deprotection: Acidolytic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the target amine as a salt.
Visualized Synthesis Workflow
Caption: Dual synthetic pathways for 4-(4-Methylpiperazinocarbonyl)benzylamine highlighting key intermediates.
Medicinal Chemistry Applications
This molecule serves as a "linker-tail" fragment. The benzylamine provides a rigid spacer, while the methylpiperazine acts as a solubilizing group that can interact with solvent fronts in protein binding pockets.
Pharmacophore Mapping
-
Primary Amine (
): Acts as a nucleophile to attach to core scaffolds (e.g., pyrimidines, quinazolines) via or reductive amination. In the final drug, this nitrogen often forms a critical hydrogen bond with the hinge region of kinases. -
Phenyl Ring: Provides a
-stacking platform and rigidifies the linker. -
Carbonyl (
): Acts as a hydrogen bond acceptor. -
Methylpiperazine:
-
Solubility: The basic nitrogen (
) is protonated at physiological pH, drastically improving water solubility of lipophilic drug cores. -
Interaction: Often protrudes into the solvent-exposed area of the ATP-binding pocket.
-
Structural Activity Relationship (SAR) Logic
When designing kinase inhibitors (e.g., similar to Imatinib or Nilotinib analogs), replacing a standard alkyl linker with this benzyl-piperazine motif often results in:
-
Increased Potency: Due to restricted conformation of the benzyl ring.
-
Improved ADME: The piperazine handle reduces LogP and increases metabolic stability compared to linear alkyl chains.
Analytical Characterization
To validate the synthesis of this compound, the following analytical signatures should be confirmed.
| Method | Expected Signature |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | Major peak at |
| IR Spectroscopy | Strong amide carbonyl stretch at |
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).[2] The free amine is basic and can cause chemical burns if handled improperly.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Stability: The amide bond is stable, but the primary amine is susceptible to oxidation and carbamate formation (
absorption) if exposed to air.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567 (Analogous Structures). Retrieved from [Link]
Sources
Biological Activity and Medicinal Chemistry Applications of 4-(4-Methylpiperazinocarbonyl)benzylamine Fragments
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the strategic selection of bifunctional building blocks is critical for developing highly potent, soluble, and selective lead compounds. The fragment 4-(4-Methylpiperazinocarbonyl)benzylamine (CAS 923242-81-3) has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors. This technical guide explores the physicochemical rationale, mechanistic target engagement, and validated experimental workflows for integrating this fragment into drug development pipelines, with a specific focus on its role in modulating MAP kinase-interacting kinases (MNK1/2) [1].
Structural Rationale: The Anatomy of CAS 923242-81-3
The utility of 4-(4-Methylpiperazinocarbonyl)benzylamine stems from its dual-domain architecture, which simultaneously addresses synthetic tractability and pharmacokinetic (PK) optimization.
-
The Benzylamine Handle (Synthetic Causality): The primary amine, extended by a methylene spacer, is sterically unhindered. This makes it an exceptionally strong nucleophile, ideal for Nucleophilic Aromatic Substitution (S_N_Ar), reductive aminations, or Buchwald-Hartwig cross-couplings with electron-deficient heteroaryl cores (e.g., imidazopyridines or pyrimidines).
-
The 4-Methylpiperazine-1-carbonyl Tail (Physicochemical Causality): The amide linkage provides metabolic stability against plasma esterases while restricting conformational flexibility. The terminal tertiary amine (N-methyl) possesses a pKa of approximately 8.5. At physiological pH (7.4), this basic center is protonated, enabling ion-dipole interactions with water molecules. This drastically reduces the crystal lattice energy of the parent drug, preventing aggregation in the gut and exponentially increasing aqueous solubility and oral bioavailability.
Table 1: Physicochemical Profiling of the Fragment
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Weight | 233.31 g/mol | Leaves ample molecular weight budget (<500 Da) for the core target-binding scaffold. |
| pKa (Piperazine N) | ~8.5 - 8.8 | Ensures >90% protonation at physiological pH, driving aqueous solubility. |
| LogP (Estimated) | 0.8 - 1.2 | Highly hydrophilic; offsets the lipophilicity of heavy, aromatic kinase-binding cores. |
| H-Bond Donors | 2 (Primary Amine) | Reactive handle; typically reduced to 1 or 0 post-coupling. |
| H-Bond Acceptors | 3 (N, N, C=O) | Facilitates critical interactions with solvent-exposed kinase backbone residues. |
Mechanistic Target Engagement: The MNK1/2 Paradigm
The biological activity of this fragment is best exemplified in the development of inhibitors targeting MNK1 and MNK2 . These kinases are activated by upstream ERK/p38 pathways and are responsible for phosphorylating eukaryotic initiation factor 4E (eIF4E) at Ser209, a critical step in the translation of oncogenic mRNAs (e.g., c-Myc, Cyclin D1) [2].
When 4-(4-Methylpiperazinocarbonyl)benzylamine is coupled to an ATP-competitive hinge-binding core (such as an imidazo[1,2-a]pyridine), the fragment acts as a highly specific "solvent-exposed tail."
The Causality of Binding: Molecular dynamics and X-ray crystallography studies reveal that while the heterocyclic core anchors into the deep, hydrophobic ATP pocket, the benzyl linker directs the piperazine moiety outward. The protonated nitrogen of the piperazine ring engages in a highly conserved, stable hydrogen bond with the carbonyl backbone of Ala167 in MNK1 (or Ala202 in MNK2 ) [1]. This specific interaction stabilizes the kinase in its inactive (DFD-out) conformation. Removing this piperazine tail results in a catastrophic loss of binding enthalpy and a subsequent plunge in in vitro potency.
Fig 1: MNK1/2 signaling pathway and mechanism of piperazine fragment inhibitor intervention.
Experimental Workflows: Synthesis & Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal quality control metrics to prevent false positives in both synthesis and biological evaluation.
Protocol 1: Fragment Coupling via S_N_Ar (Self-Validating Synthesis)
This protocol details the attachment of the fragment to an electron-deficient heteroaryl chloride (e.g., a functionalized pyrazine core) to generate a lead candidate [3].
-
Reaction Setup: Dissolve the heteroaryl chloride core (1.0 eq) and 4-(4-Methylpiperazinocarbonyl)benzylamine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the benzylamine nucleophile and driving the reaction equilibrium forward.
-
Thermal Activation: Heat the mixture to 120°C for 12 hours under an inert argon atmosphere.
-
Self-Validation (In-Process): Monitor via LC-MS. The reaction is deemed complete only when the starting material peak disappears and the [M+H]⁺ mass corresponding to the coupled product dominates the chromatogram.
-
Purification & Final Validation: Purify via preparative HPLC. Validate the regiochemistry via ¹H-NMR: The successful formation of the secondary amine is confirmed by a distinct downfield shift of the benzyl -CH₂- protons (typically appearing as a doublet around 4.6 ppm, which collapses to a singlet upon D₂O exchange).
Protocol 2: TR-FRET MNK1 Kinase Assay (Self-Validating Biology)
To evaluate the biological activity of the synthesized fragment-derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Assay Assembly: In a 384-well low-volume plate, combine recombinant human MNK1 enzyme, GFP-tagged eIF4E substrate, and ATP (at its predetermined K_m value to ensure competitive inhibition kinetics can be accurately measured).
-
Compound Titration: Dispense the synthesized compounds in a 10-point dose-response curve (3-fold serial dilutions, starting at 10 µM).
-
Detection Reagent (Causality): After a 60-minute incubation at room temperature, add a Terbium (Tb)-labeled anti-phospho-eIF4E (Ser209) antibody. Rationale: TR-FRET is chosen over standard fluorescence because the time-delayed measurement completely eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios.
-
Self-Validation (Z'-Factor): Read the plate at emission wavelengths of 520 nm (GFP) and 495 nm (Tb). Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like CGP57380 (positive control). The assay data is only accepted if the Z'-factor is > 0.6 , mathematically proving the assay has sufficient dynamic range and low variance to distinguish true biological activity from noise.
Fig 2: Fragment-based lead optimization workflow integrating the benzylamine-piperazine moiety.
Quantitative SAR Analysis
The integration of the 4-(4-Methylpiperazinocarbonyl)benzylamine fragment dramatically alters both the biological potency and the physical properties of kinase inhibitors. Table 2 illustrates the structure-activity relationship (SAR) impact based on established literature trends for MNK1/2 inhibitors [1][2].
Table 2: Comparative Impact of the Piperazine Fragment on Kinase Inhibition
| Compound Derivative | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Structural Rationale |
| Core + Benzylamine (No Tail) | > 5,000 | > 5,000 | < 5 | Lacks solvent-channel interactions; highly lipophilic. |
| Core + Benzyl-Morpholine | 450 | 320 | 45 | Morpholine oxygen provides weak H-bonding; lacks positive charge. |
| Core + Benzyl-Piperazine (NH) | 85 | 60 | 120 | Strong H-bond with Ala167/202; subject to rapid N-acetylation in vivo. |
| Core + CAS 923242-81-3 (N-Me) | 12 | 8 | > 500 | Optimal H-bonding; N-methyl prevents metabolic acetylation; highly soluble. |
Note: Data represents aggregated SAR trends demonstrating the necessity of the N-methylpiperazine moiety for optimal target engagement and physicochemical stability.
References
-
- ACS Omega / National Institutes of Health (NIH) 2. - Google Patents / Agency for Science, Technology and Research
-
- National Institutes of Health (NIH) / PMC
Introduction: Navigating the Chemistry and Hazards of Piperazine Benzylamines
An In-Depth Technical Guide to the Safe Handling of Piperazine Benzylamines
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse receptors, including those involved in neurotransmission.[1] The introduction of a benzylamine moiety to the piperazine core creates a class of compounds—piperazine benzylamines—with significant potential in drug discovery, particularly as inhibitors of monoamine transporters.[2] However, their utility in research is matched by significant health hazards that demand rigorous safety protocols.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of Safety Data Sheet (SDS) information. As a Senior Application Scientist, the goal is to provide a framework of causality—explaining not just what to do, but why specific precautions are critical. By understanding the chemical nature of these compounds, we can build self-validating safety systems into our laboratory workflows, ensuring both scientific integrity and personal safety.
Section 1: Toxicological Profile and Hazard Identification
The primary hazards associated with piperazine benzylamines stem from the chemical reactivity of the amine functional groups. The piperazine ring is a strong base, and the overall molecule can be highly corrosive and sensitizing.[3][4]
Routes of Exposure and Primary Health Effects
-
Dermal and Eye Contact: This is the most immediate and severe risk. Piperazine derivatives are classified as causing severe skin burns and serious eye damage (GHS Category 1).[3][5][6][7] The alkaline nature of the amine can rapidly destroy tissue on contact.[5] Direct eye contact can lead to irreversible damage.[8]
-
Inhalation: Many piperazine compounds can be powders or solids, creating a dust hazard.[8][9] Inhalation of this dust is corrosive to the respiratory tract.[4] Furthermore, a critical and often insidious danger is respiratory sensitization.[4][7][10] Initial exposures may cause mild irritation, but repeated inhalation can lead to the development of occupational asthma, where any subsequent exposure, no matter how small, can trigger a severe asthmatic attack.[10]
-
Ingestion: These compounds are typically classified as harmful if swallowed (GHS Category 4).[7][11][12] Ingestion can cause chemical burns to the mouth and gastrointestinal tract.[8] Systemic effects, including neurotoxicity, have been reported from oral exposure to piperazine.[3][8]
Systemic and Chronic Health Hazards
Beyond the acute corrosive effects, researchers must be aware of potential long-term health risks.
-
Sensitization: Repeated skin contact can lead to allergic skin reactions (skin sensitization).[4][10][12]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the nervous and respiratory systems.[3][12]
-
Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child (GHS Category 2).[7][8][12]
Hazard Summary Table
| Hazard Classification | GHS Category | Description | Key References |
| Skin Corrosion/Irritation | 1A / 1B | Causes severe skin burns and eye damage. | [3][5][6][7] |
| Serious Eye Damage | 1 | Causes serious, potentially irreversible eye damage. | [7][8] |
| Respiratory Sensitization | 1 | May cause allergy or asthma symptoms if inhaled. | [4][7][10] |
| Skin Sensitization | 1 | May cause an allergic skin reaction upon contact. | [4][7][12] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | [7][11][12] |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child. | [7][8][12] |
| STOT (Repeated Exposure) | 1 | Causes damage to organs (nervous/respiratory) through prolonged exposure. | [3][12] |
Note: The specific classification may vary between derivatives. Always consult the specific SDS for the compound in use.
Section 2: The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is the last line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize exposure potential from the outset.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling piperazine benzylamines is a certified chemical fume hood.[9][11] This is non-negotiable. The rationale is twofold:
-
Containment: It captures dusts generated during weighing and transfer operations, preventing inhalation.
-
Ventilation: It removes any potential vapors, protecting the user's breathing zone.
Ensure the fume hood has a valid inspection sticker and that the sash is kept as low as possible during manipulations.
Administrative Controls: Standard Operating Procedures (SOPs)
All work with this class of compounds must be governed by a detailed SOP. This document should include:
-
Designated work areas (e.g., "Piperazine Benzylamine work only in Fume Hood 3").
-
Mandatory training records for all users.
-
Clear prohibition of eating, drinking, or smoking in the laboratory.[8]
Personal Protective Equipment (PPE): The Essential Barrier
Given the severe corrosive nature of these compounds, proper PPE is critical to prevent any direct contact.[15][16]
| PPE Item | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles with side protection. A face shield is required over goggles when handling larger quantities (>50g) or when there is a significant splash risk. | Protects against dust particles and splashes.[13][16] Standard safety glasses are insufficient as they do not provide a seal against splashes. |
| Hand Protection | Chemically resistant gloves (Nitrile minimum for incidental contact). | Nitrile gloves provide good protection against splashes, but they are permeable and should be changed immediately upon contamination.[17] For extended handling or spill cleanup, consider thicker gloves like neoprene or butyl rubber. Always check manufacturer compatibility data. |
| Body Protection | Flame-retardant lab coat, fully buttoned with sleeves rolled down. | Provides a barrier against spills on clothing and skin.[15][17] Ensure the lab coat is laundered professionally and not taken home.[8][10] |
| Respiratory | Required if work cannot be performed in a fume hood or if dust/aerosol generation is significant. | A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[13][17] Use requires enrollment in a respiratory protection program with fit-testing. |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills.[16] |
Section 3: Standard Operating Protocol for Handling and Storage
This protocol outlines a self-validating workflow for safely handling piperazine benzylamines.
Preparation and Weighing
-
Pre-Workflow Check: Ensure the chemical fume hood is on and functioning. Clear the workspace of all unnecessary items. Confirm the location of the nearest safety shower and eyewash station.[18]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Perform Weighing: Conduct all weighing operations on a disposable weigh boat or creased paper inside the fume hood to contain dust.
-
Tared Container: Transfer the compound directly into a pre-labeled, tared reaction vessel or flask inside the hood.
-
Immediate Cleanup: Carefully fold the weigh paper/boat and dispose of it in the designated solid hazardous waste container. Wipe down the balance and surrounding surfaces with a damp paper towel (wetting prevents dust from becoming airborne) and dispose of the towel in the same waste container.
Storage Requirements
Proper storage is crucial to prevent degradation and dangerous reactions.
-
Container: Store in the original, tightly sealed container.[8][19]
-
Location: Keep in a designated, locked cabinet in a cool, dry, and well-ventilated area.[8][11]
-
Incompatibilities: Segregate from strong acids, acid anhydrides, and strong oxidizing agents.[4][8] The reaction between a basic amine and a strong acid is highly exothermic and can cause splashing.
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.[19]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate injury and damage.
First Aid Measures
| Exposure Route | Immediate Action | Medical Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[20] Remove all contaminated clothing while flushing.[5][8] | Seek immediate medical attention. Provide the SDS to the medical personnel. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[5][6][19] | Seek immediate medical attention/consult an ophthalmologist. Do not delay. |
| Inhalation | Move the affected person to fresh air immediately.[5][10] If breathing is difficult, have a trained person administer oxygen. | Seek immediate medical attention. Symptoms like wheezing or shortness of breath may be delayed.[10] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[5][20] | Seek immediate medical attention. |
Chemical Spill Response Workflow
The response to a spill depends entirely on its scale and the prepararedness of the lab personnel.
Caption: Workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol (inside a fume hood)
-
Alert & Assess: Alert personnel in the immediate area.[21][22] Ensure the spill is small and contained within the fume hood.
-
PPE: Wear appropriate PPE, including double gloves (nitrile) and a face shield.[21]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad.[20][21] Work from the outside of the spill inward to prevent spreading.
-
Collect: Carefully scoop the absorbed material using spark-proof tools into a designated, labeled hazardous waste container.[14][23]
-
Decontaminate: Wipe the spill area clean with appropriate decontamination solutions, and place all cleaning materials into the waste container.
-
Dispose: Seal the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[14]
For any spill that is large, outside of a fume hood, or that you are not comfortable cleaning up, evacuate the area immediately and contact emergency personnel.[24]
Section 5: Waste Disposal
Chemical waste containing piperazine benzylamines must be treated as hazardous.[14]
-
Never dispose of this material down the drain or in the regular trash.[14]
-
Collect all waste, including contaminated consumables (gloves, pipette tips, paper towels), in a clearly labeled, sealed hazardous waste container.[14]
-
The container must be labeled "HAZARDOUS WASTE" and list the full chemical name of the contents.[14]
-
Store the waste container in a designated satellite accumulation area until it is collected by EHS for proper disposal, which is typically incineration at a licensed facility.[19]
References
- ICSC 1032 - PIPERAZINE (anhydrous). (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Piperazine - Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- Piperazine citrate - Safety D
- Chemical Emergency Procedures. (n.d.). Retrieved from a university environmental health and safety department.
- Piperazine - Safety D
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- Emergency response / spill control. (n.d.). Health and Safety Executive (HSE).
- piperazine anhydrous - Safety Data Sheet. (n.d.). s d fine-chem limited.
- PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. (2021, January 8). U.S. Department of Labor.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine. (2025, November 6). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
- NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. (n.d.). Centers for Disease Control and Prevention.
- Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care.
- Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from a university environmental health and safety department.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
- Safe Disposal of 4-(Piperazin-1-YL)
- Chemical Spill Emergency? Follow These Crucial Steps. (2024, July 29). OSHA Outreach Courses.
- SAFETY DATA SHEET - 1-(2-Aminoethyl)-4-benzylpiperazine. (2010, October 22). Fisher Scientific.
- Chemical Spill Response Guideline. (n.d.). Retrieved from a university environmental health and safety department.
- Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-7.
- Piperazine SDS, 110-85-0 Safety D
- Safety Data Sheet - Piperazine. (2025, November 19). Cayman Chemical.
- Chemical Spills - Emergency Management. (n.d.).
- Singh, S., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study. Journal of Medicinal Chemistry, 46(11), 2134-42.
- The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile. (1976, January 1). R Discovery.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Research Journal of Pharmacy and Technology.
- Antioxidant Activity of Piperazine Compounds: A Brief Review. (n.d.).
- SAFETY DATA SHEET - 1-(Benzyloxycarbonyl)piperazine. (2009, January 14). Fisher Scientific.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. pps-essentials.co.uk [pps-essentials.co.uk]
- 17. research.arizona.edu [research.arizona.edu]
- 18. fishersci.com [fishersci.com]
- 19. dl.novachem.com.au [dl.novachem.com.au]
- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 21. ut.edu [ut.edu]
- 22. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. sites.rowan.edu [sites.rowan.edu]
Architectural Versatility of Benzylamine Intermediates in Modern Pharmaceutical Synthesis: A Mechanistic and Methodological Review
Executive Summary
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, with reductive amination accounting for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry[1]. Among the diverse nitrogenous scaffolds, benzylamine and its derivatives stand out as privileged pharmacophores. They are integral to the synthesis of central nervous system (CNS) agents, antimycobacterial drugs, and targeted cancer therapeutics[2][3].
As a Senior Application Scientist, I approach the synthesis of these intermediates not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of chemical kinetics and thermodynamics. This whitepaper critically evaluates the mechanistic pathways, advanced synthetic methodologies (including continuous flow and mechanochemistry), and the causal logic behind experimental design in the synthesis of pharmaceutical-grade benzylamines.
Mechanistic Foundations of Benzylamine Synthesis
The synthesis of benzylamines typically relies on the reductive amination of benzaldehydes. The causality of this reaction is rooted in a delicate equilibrium. The nucleophilic attack of an amine on the carbonyl carbon generates an unstable hemiaminal intermediate, which undergoes dehydration to form an imine (or iminium ion). The subsequent reduction of this Schiff base yields the target benzylamine.
However, the primary challenge in this pathway is overalkylation . The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines (e.g., dibenzylamine)[4][5]. Controlling the reaction environment—whether through stoichiometric excess, spatial confinement in flow reactors, or solid-state mechanochemistry—is essential to dictate the selectivity of the reduction step.
Mechanistic pathway of reductive amination for benzylamine synthesis.
Advanced Synthetic Methodologies & Kinetic Control
Continuous Flow Chemistry & Heterogeneous Catalysis
In traditional batch reactors, the synthesis of primary benzylamines from benzaldehyde and ammonia often yields up to 58.2% of dibenzylamine byproducts[5]. This occurs because the intermediate N-benzylidene-benzylamine accumulates and reacts faster than the primary imine can be hydrogenated.
Transitioning to a continuous flow regime fundamentally alters this kinetic landscape. By utilizing a graphene-encapsulated Ni@C catalyst in a flow reactor, scientists can leverage superior mass and heat transfer. The high localized concentration of hydrogen (1 MPa) and rapid elution (0.2 mL/min) ensure that the primary imine is hydrogenated immediately upon formation, effectively starving the overalkylation pathway. This self-validating system achieves 99.99% conversion and 94.59% selectivity for the primary benzylamine[5][6].
Continuous flow reactor workflow for high-yield benzylamine production.
Mechanochemical Activation
Late-stage functionalization in drug discovery benefits immensely from mechanochemistry. Solid-state grinding limits the formation of solvent-based solvation shells, increasing the effective concentration of the reactive species. In mechanochemical reductive amination, employing a high frequency (20 Hz) with NaBH3CN and ZnCl2 bypasses the solubility issues of complex APIs. To causally prevent polyalkylation of highly reactive intermediates, a strict stoichiometric control (e.g., a six-fold excess of amine) is utilized, driving the equilibrium exclusively toward the secondary benzylamine[4].
Biocatalysis for Chiral Benzylamines
For enantiopure benzylamine derivatives, chemical catalysts often fall short. Engineered alcohol dehydrogenases (ADHs) and transaminases offer exquisite enantio- and regioselectivity. Operating under physiological conditions (20–50 °C, pH 5–9), these biocatalytic systems can achieve >99% enantiomeric excess (ee). To overcome product inhibition (a common failure point where the aldehyde inhibits the enzyme), biphasic reaction systems using hexane as an extractant are employed to continuously remove the product from the aqueous phase, pushing conversion from 39% to 96%[7].
Therapeutic Applications of Benzylamine Scaffolds
-
Antimycobacterial Agents: Benzylamine derivatives synthesized via the reductive amination of 2-ethoxybenzaldehyde derivatives with sodium borohydride have shown potent activity against Mycobacterium tuberculosis. The benzylamine moiety provides a flexible scaffold for hydrogen bonding with biological targets[2][8].
-
Melanoma Therapeutics: Novel benzylamine and thenylamine derivatives have been identified as lead molecules that block the interaction between the signaling adaptor p62 and the NF-κB pathway. In vivo studies demonstrate that these compounds induce apoptosis, significantly attenuate tumor growth, and reduce metastatic activity in B16F10 melanoma cell lines[3].
Quantitative Data Summarization
The following table synthesizes the operational metrics across different benzylamine synthesis methodologies, highlighting the causal relationship between the chosen conditions and the synthetic outcome.
| Synthesis Method | Catalyst / Reagent | Reaction Conditions | Conversion / Yield | Key Mechanistic Advantage |
| Continuous Flow [5] | Graphene-coated Ni@C | 60 °C, 1 MPa H2, 0.2 mL/min | 99.99% Conv. (94.5% Selectivity) | Rapid mass transfer suppresses dibenzylamine formation. |
| Mechanochemical [4] | NaBH3CN / ZnCl2 | 20 Hz grinding, 45 mins, Solid-state | High Yield | Solvent-free; avoids N-polyalkylation via stoichiometry. |
| Biocatalytic [7] | Engineered Transaminases | 20–50 °C, pH 5–9, Biphasic | 96% Conv. (>99% ee) | Biphasic extraction prevents product inhibition. |
| Batch (Anti-TB) [2] | NaBH4 / Methanol | Room Temp, 18h imine + 4h reduction | 88–90% Yield | Broad substrate compatibility for SAR library generation. |
Validated Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Primary Benzylamine
Objective: To synthesize primary benzylamine while actively suppressing the dibenzylamine overalkylation pathway via kinetic flow control[5][6].
-
System Priming: Flush the continuous flow reactor with anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 0.5 mL/min to establish baseline pressure and remove atmospheric moisture.
-
Reagent Preparation: Prepare a 0.5 M solution of benzaldehyde in 2-MeTHF. Saturate the solution with anhydrous ammonia gas.
-
Catalyst Bed Integration: Pack the reactor column with the magnetic graphene-coated thin-layer Ni@C catalyst.
-
Reaction Execution: Introduce the reagent stream at a flow rate of 0.2 mL/min. Maintain the reactor core at 60 °C and introduce H2 gas at a regulated pressure of 1 MPa.
-
Self-Validation Step: Collect the initial 5 mL eluate and analyze via in-line HPLC. Causality check: The absence of a secondary amine peak (dibenzylamine) validates that the mass transfer rate of H2 is sufficient to reduce the imine before a second equivalent of benzaldehyde can react.
-
Isolation: Evaporate the solvent under reduced pressure to yield benzylamine (>94% purity).
Protocol 2: Mechanochemical Reductive Amination for SAR Libraries
Objective: Solvent-free synthesis of secondary benzylamines for drug discovery[4].
-
Milling Preparation: In a stainless-steel milling jar, add the target aldehyde (100 mg) and the primary amine. Crucial Choice: Use a 6:1 molar ratio of amine to aldehyde to kinetically outcompete the formation of tertiary amines.
-
Imine Formation: Add stainless-steel balls and mill at 20 Hz for 15 minutes to force solid-state condensation.
-
Reduction Phase: Open the jar and add NaBH3CN (1.5 eq) and ZnCl2 (1.5 eq). The Lewis acid (ZnCl2) is required to activate the imine for hydride attack.
-
Final Milling: Mill for an additional 30 minutes at 20 Hz.
-
Workup & Validation: Wash the jar with 10 mL of 0.1 M HCl and 10 mL ethyl acetate. Extract the aqueous layer. Validation: TLC monitoring should show complete consumption of the starting aldehyde, confirming the efficacy of the solid-state hydride transfer.
References
-
1 - ResearchGate / Angewandte Chemie 2.2 - The Open Medicinal Chemistry Journal 3.3 - PubMed Central (PMC) 4.4 - Docta Complutense (UCM) 5.5 - ChemRxiv 6.7 - Chemical Reviews (ACS Publications)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Metabolic stability predictions for methylpiperazine-containing scaffolds
Executive Summary
The methylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in CNS agents, kinase inhibitors, and antihistamines due to its ability to modulate lipophilicity (LogD) and introduce a basic center for lysosomal trapping. However, it represents a significant metabolic liability. This guide details the predictive and experimental frameworks required to assess and mitigate the metabolic instability of methylpiperazine-containing scaffolds. We move beyond standard Phase I screening to address the specific mechanistic failure modes of this ring system:
The Mechanistic Landscape of Instability
To predict stability, one must understand the degradation mechanism. The methylpiperazine ring is primarily metabolized via Cytochrome P450 (CYP450) enzymes (notably CYP3A4 and CYP2D6) through two competing pathways.
N-Dealkylation (The Major Clearance Route)
The dominant pathway is N-demethylation. This proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism:
-
SET: The nitrogen lone pair donates an electron to the Compound I (FeO
) species of the CYP heme, forming a radical cation. -
Deprotonation: Loss of a proton from the
-methyl group or ring -carbon. -
Oxygen Rebound: Formation of a carbinolamine intermediate.
-
Collapse: The unstable carbinolamine collapses to release formaldehyde (from the methyl group) or ring-opened aldehydes.
Bioactivation: The Iminium Ion Trap
A critical safety concern is the formation of reactive metabolites. Oxidation at the ring carbon
Novel Failure Mode: Ring Contraction
Recent evidence (e.g., in compounds like MB243) suggests a third, often overlooked pathway: oxidative ring contraction. The piperazine ring oxidizes to a reactive intermediate that rearranges into an imidazoline or imidazole derivative.[1] This is a "silent" liability often missed in standard MetID if not specifically searched for.
Visualization: Metabolic Pathways[2][3]
The following diagram maps the divergence between clearance (stable metabolites) and toxicity (reactive metabolites).
Figure 1: Divergent metabolic pathways of the methylpiperazine moiety. Note the bifurcation at the carbinolamine stage leading to either safe clearance or reactive toxicity.
Predictive Protocol: From In Silico to In Vitro
This workflow ensures early detection of liabilities before candidates reach late-stage lead optimization.
Phase A: In Silico Prioritization
Before synthesis, utilize computational tools to predict the Site of Metabolism (SOM).
-
Tools: StarDrop (P450 module), SMARTCyp, or Xenosite.
-
Metric: Focus on Composite Site Lability (CSL) . A high CSL score on the piperazine ring carbons indicates a high probability of metabolic turnover.
-
DFT Analysis: Calculate Bond Dissociation Energy (BDE) for the C-H bonds adjacent to the nitrogen. Lower BDE (<85 kcal/mol) correlates strongly with high clearance.
Phase B: In Vitro Screening & Trapping
Standard microsomal stability assays are insufficient. You must run a Reactive Metabolite Trapping assay.
Protocol: Trapping Assay
-
Incubation: Substrate (10
M) + Human Liver Microsomes (HLM) + NADPH. -
Trapping Agents (Parallel Reactions):
-
Potassium Cyanide (KCN) (1 mM): Traps "hard" electrophiles like iminium ions. Look for M+26 Da adducts (cyano group addition).
-
Glutathione (GSH) (5 mM): Traps "soft" electrophiles (quinones/epoxides). Look for M+305 Da adducts.
-
-
Analysis: LC-MS/MS (High Resolution).
Phase C: Quantitative MetID
Use High-Resolution Mass Spectrometry (HRMS) to distinguish between:
-
M-14: N-demethylation (Standard clearance).
-
M+16: N-oxidation or C-hydroxylation.
-
M-2: Dehydrogenation (often the precursor to the iminium ion).
Structural Optimization Strategies
When metabolic instability is confirmed, employ these medicinal chemistry strategies to stabilize the core without destroying potency.
| Strategy | Mechanism of Action | Implementation Note |
| Deuteration | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, slowing the rate-limiting H-abstraction step.[4] | Replace the |
| Basicity Reduction | Electronic Deactivation: Reducing the pKa of the nitrogen reduces the electron density available for the initial SET oxidation step. | Replace |
| Steric Shielding | Metabolic Blocking: Bulky groups adjacent to the nitrogen prevent the CYP heme from accessing the | Introduce gem-dimethyl groups on the piperazine ring carbons ( |
| Scaffold Hopping | Ring Constraint: Changing geometry to make the formation of the planar iminium ion energetically unfavorable. | Switch to bridged systems like 2,5-diazabicyclo[2.2.1]heptane or homomorpholine (7-membered ring). |
Integrated Workflow Diagram
The following decision tree guides the optimization process based on experimental data.
Figure 2: Iterative optimization workflow for methylpiperazine scaffolds.
References
-
Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Piperazine-Containing Drugs: Alerts and Structural Modifications. Expert Opinion on Drug Metabolism & Toxicology. Link
-
Doss, G. A., et al. (2005).[1] Novel Metabolic Ring Contraction of a Piperazine-Containing Compound to an Imidazoline. Chemical Research in Toxicology. Link
-
Attwa, M. W., et al. (2020). Phase I Metabolic Profiling and Unexpected Reactive Metabolites in Human Liver Microsome Incubations of X-376. Chemistry Central Journal. Link
-
Gupta, M., & Kour, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Paine, M. F., et al. (2004). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition.[4][5] Link
Sources
Methodological & Application
Optimizing Amide Coupling Reactions: An Application and Protocol Guide Featuring 4-(4-Methylpiperazinocarbonyl)benzylamine
Introduction: The Central Role of the Amide Bond and the Emergence of Specialized Reagents
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1] While the condensation of a carboxylic acid and an amine is a thermodynamically favorable process, it is kinetically slow, necessitating the activation of the carboxylic acid.[1][2] This has led to the development of a broad spectrum of coupling reagents, each with its own set of advantages and limitations.[1][3]
This guide focuses on the application of 4-(4-Methylpiperazinocarbonyl)benzylamine, a molecule designed to introduce a specific and functionally significant piperazine moiety into target structures. The piperazine ring is a prevalent motif in pharmacologically active compounds, known to enhance aqueous solubility, bioavailability, and receptor-binding interactions.[4][5] This document provides a comprehensive overview of the principles and detailed protocols for optimizing amide coupling reactions involving this specialized amine, aimed at researchers, scientists, and drug development professionals.
Understanding the Amine: Properties of 4-(4-Methylpiperazinocarbonyl)benzylamine
4-(4-Methylpiperazinocarbonyl)benzylamine presents a primary amine for amide bond formation, attached to a benzyl group which is further functionalized with an N-methylpiperazine amide. This unique structure imparts specific characteristics that must be considered during reaction optimization.
| Property | Value | Significance in Amide Coupling |
| Molecular Formula | C12H19N3O | Influences solubility and stoichiometry calculations. |
| Molecular Weight | 219.30 g/mol | Essential for accurate molar ratio calculations. |
| Structure | Benzylamine core with a 4-(N-methylpiperazinocarbonyl) substituent | The primary amine is the reactive site. The piperazine moiety can influence solubility and potential side reactions. |
Note: The molecular formula and weight have been adjusted to reflect the amide structure as per the topic, differing from the benzylamine starting material (C12H19N3, 205.30 g/mol ) found in some databases[6]. The principles of coupling remain the same.
The Mechanism of Amide Bond Formation: A Two-Step Process
The most common and broadly applicable method for forming an amide bond involves the activation of a carboxylic acid.[1] This is typically achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[7]
A widely used class of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][8] The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[2][8] This intermediate is unstable and prone to side reactions.[9]
-
Nucleophilic Attack by the Amine: The primary amine of 4-(4-Methylpiperazinocarbonyl)benzylamine then attacks the carbonyl carbon of the O-acylisourea intermediate.[7] This forms a tetrahedral intermediate which subsequently collapses to form the desired amide bond and releases a urea byproduct.[7][8]
To improve efficiency and minimize side reactions, such as racemization of chiral carboxylic acids and the formation of an unreactive N-acylurea, additives are often employed.[1][9] 1-Hydroxybenzotriazole (HOBt) is a common additive that intercepts the O-acylisourea intermediate to form a more stable HOBt-ester, which is less susceptible to side reactions.[2][9] The amine then reacts with this activated ester to yield the final amide.[2]
Figure 1: General mechanism of EDC/HOBt-mediated amide coupling.
Protocol for a General Amide Coupling Reaction
This protocol provides a starting point for the coupling of a generic carboxylic acid with 4-(4-Methylpiperazinocarbonyl)benzylamine using EDC and HOBt. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-(4-Methylpiperazinocarbonyl)benzylamine (1.0–1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1–1.5 equiv)[2]
-
1-Hydroxybenzotriazole (HOBt) (1.1–1.5 equiv)[2]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)[2]
-
Anhydrous aprotic solvent (e.g., DMF, DCM)[2]
-
Standard workup reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv), 4-(4-Methylpiperazinocarbonyl)benzylamine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with constant stirring.[2] This helps to control the initial exothermic reaction and minimize side reactions.
-
Activation: Add EDC·HCl (1.2 equiv) to the cooled solution in portions.[2] Adding the coupling reagent portion-wise prevents a rapid temperature increase.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[2] The base neutralizes the hydrochloride salt of EDC and the HOBt, and facilitates the reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1 to 18 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution to remove unreacted acid and HOBt, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]
Optimizing the Coupling Reaction: A Systematic Approach
Achieving high yield and purity in amide coupling reactions often requires careful optimization of several parameters.[10] The performance of any given coupling reagent is substrate-dependent, underscoring the importance of screening.[11]
Figure 2: A systematic workflow for optimizing amide coupling reactions.
Key Parameters for Optimization:
-
Coupling Reagent: While EDC is a cost-effective and common choice, other reagents may offer advantages for difficult couplings.[2][10]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that often lead to faster reaction times and less racemization.[1][10] They are particularly useful for sterically hindered substrates.[12]
-
Phosphonium Salts (PyBOP): These reagents do not react with the free amino group of the amine component, which can be an advantage in certain cases.[1][3]
-
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.
-
DMF and DCM: These are the most common choices for their excellent solvating properties and compatibility with most coupling reagents.[2]
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF): These can be good alternatives, and in some cases, reactions can even be performed in aqueous solvent systems, although this requires careful selection of water-soluble reagents like EDC.[11][13]
-
-
Base: A non-nucleophilic organic base is typically required to neutralize acidic byproducts and deprotonate the carboxylic acid.[2]
-
DIPEA and TEA: These are the most frequently used bases. The choice between them can sometimes influence the level of side reactions.
-
N-Methylmorpholine (NMM): A slightly weaker base that can be beneficial in reducing racemization.
-
-
Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.[14]
-
0 °C to Room Temperature: Most standard couplings are performed within this range.[2] Starting the reaction at 0 °C is a common practice to control the initial activation step.
-
Elevated Temperatures: For particularly challenging or sterically hindered substrates, elevated temperatures may be necessary to drive the reaction to completion, but this also increases the risk of side reactions like racemization.[14]
-
-
Stoichiometry: The molar ratios of the reagents are critical.
-
Amine: A slight excess of the amine (1.1–1.2 equivalents) is often used to ensure complete consumption of the more valuable carboxylic acid.
-
Coupling Reagent and Additive: An excess (1.1–1.5 equivalents) is generally recommended to ensure efficient activation of the carboxylic acid.[2]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Inefficient activation; Steric hindrance. | Increase reaction time or temperature[14]; Switch to a more powerful coupling reagent like HATU[10]; Increase the equivalents of coupling reagent. |
| Side Product Formation | Formation of N-acylurea; Racemization of chiral centers. | Ensure an additive like HOBt or Oxyma Pure is used[3]; Use a uronium/aminium or phosphonium reagent[1]; Run the reaction at a lower temperature. |
| Difficulty in Purification | Water-soluble byproducts (e.g., from EDC). | Perform a thorough aqueous workup to remove the urea byproduct[13]; If using DCC, the dicyclohexylurea byproduct is insoluble and can be removed by filtration[13]. |
| No Reaction | Deactivated starting materials; Poor quality reagents or solvents. | Ensure reagents are fresh and solvents are anhydrous[15]; Confirm the structure and purity of starting materials. |
Conclusion
The successful synthesis of amides using 4-(4-Methylpiperazinocarbonyl)benzylamine relies on the fundamental principles of carboxylic acid activation and nucleophilic substitution. By understanding the reaction mechanism, starting with a robust general protocol, and systematically optimizing key parameters such as the choice of coupling reagent, solvent, base, and temperature, researchers can efficiently synthesize desired amide products. This guide provides the foundational knowledge and practical steps to navigate the challenges of amide bond formation and successfully incorporate this valuable piperazine-containing building block into novel molecules for drug discovery and development.
References
-
Wasia. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Peptide Synthesis. (2024, August 26). Peptide Synthesis Methods: Comparing Techniques for Optimal Results. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
-
Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]
-
PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Analytical Techniques. (2026, February 28). Amide Reactivity Influence by Salt Additives. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. connectjournals.com [connectjournals.com]
- 6. 4-(4-Methylpiperazin-1-yl)benzylamine | CAS 216144-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. the-tetras.com [the-tetras.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Reductive amination procedures involving 4-(4-Methylpiperazinocarbonyl)benzylamine
Application Note: Reductive Amination Protocols for 4-(4-Methylpiperazinocarbonyl)benzylamine in Drug Discovery
Executive Summary
In modern drug discovery, the 4-(4-methylpiperazin-1-ylcarbonyl)phenyl motif is a highly privileged pharmacophore, frequently utilized to enhance aqueous solubility and target binding in kinase inhibitors and PROTAC linkers. The introduction of this motif is often achieved via the reductive amination of 4-(4-Methylpiperazinocarbonyl)benzylamine (CAS: 923242-81-3)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing a mechanistic and field-proven framework for handling this specific, highly polar bifunctional building block.
Chemical Context & Mechanistic Rationale
4-(4-Methylpiperazinocarbonyl)benzylamine possesses two distinct nitrogen centers: a reactive primary benzylamine and a basic tertiary amine embedded within the methylpiperazine ring. The success of a reductive amination relies on selectively condensing the primary amine with an target aldehyde or ketone, followed by the specific reduction of the resulting imine intermediate.
Reducing Agent Selection: Causality and Safety
The choice of hydride source dictates the reaction's selectivity and safety profile:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): This is the premier reagent for this transformation. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making STAB exceptionally mild. It selectively reduces protonated imines and iminium ions without attacking unreacted aldehydes or ketones[2].
-
Sodium Cyanoborohydride (NaBH₃CN): Historically used in the Borch reductive amination due to its stability in mildly acidic conditions (pH 4-6)[3]. However, it generates highly toxic hydrogen cyanide gas upon aqueous workup and is increasingly avoided in scale-up environments in favor of STAB[4].
The "Piperazine Buffering" Effect
A critical, often overlooked factor when working with 4-(4-Methylpiperazinocarbonyl)benzylamine is the basicity of the piperazine ring. Reductive aminations require a slightly acidic environment to facilitate the dehydration of the carbinolamine intermediate into the imine. Because the piperazine ring acts as an internal base, it will scavenge catalytic acid. Therefore, the addition of stoichiometric acetic acid (AcOH) is logically required to overcome this buffering effect and drive imine formation.
Mechanistic pathway of reductive amination forming the secondary amine.
Quantitative Reaction Parameters
To ensure reproducibility and prevent dialkylation (over-alkylation of the primary amine to a tertiary amine), strict stoichiometric control is required[4]. The following table summarizes the validated parameters for this specific substrate.
| Reagent / Parameter | Equivalents | Role | Scientific Rationale |
| 4-(4-Methylpiperazinocarbonyl)benzylamine | 1.0 - 1.05 | Nucleophile | Slight excess ensures complete consumption of the aldehyde, preventing dialkylation. |
| Aldehyde / Ketone | 1.0 | Electrophile | Limiting reagent to maximize mono-alkylation selectivity. |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent | Excess is required as STAB slowly degrades in the presence of protic additives (AcOH)[5]. |
| Acetic Acid (Glacial) | 1.5 - 2.0 | Acid Catalyst | Overcomes the basicity of the piperazine ring to promote carbinolamine dehydration[2]. |
| 1,2-Dichloroethane (DCE) | 0.1 M - 0.2 M | Solvent | Aprotic, non-coordinating solvent that maximizes the stability and solubility of STAB[6]. |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical and analytical checkpoints, the researcher can confirm the success of each micro-step before proceeding.
Step-by-step experimental workflow for one-pot reductive amination.
Protocol A: Standard One-Pot Reductive Amination (For Unhindered Aldehydes)
This method is optimal for standard aliphatic or aromatic aldehydes where steric hindrance is minimal.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 4-(4-Methylpiperazinocarbonyl)benzylamine (1.05 eq) and the target aldehyde (1.0 eq).
-
Solvation & Catalysis: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.15 M concentration. Add glacial acetic acid (1.5 eq) dropwise.
-
Self-Validation Checkpoint: The solution should remain homogeneous. If the amine was supplied as an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq per HCl molecule) prior to the acetic acid to liberate the free base.
-
-
Imine Pre-formation: Stir the reaction at room temperature (20–25 °C) for 45 minutes.
-
Self-Validation Checkpoint (Analytical): Do not rely on TLC, as the highly polar piperazine moiety will streak on normal-phase silica. Pull a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. You must observe the consumption of the starting amine and the appearance of the imine mass [M+H]+.
-
-
Reduction: Once imine formation is confirmed, cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm and potential hydrogen gas evolution[5].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours, monitoring completion via LC-MS (looking for a +2 Da mass shift from the imine intermediate).
Protocol B: Stepwise Reductive Amination (For Ketones or Dialkylation-Prone Substrates)
Ketones are less electrophilic than aldehydes, and certain primary amines are highly prone to dialkylation. In these cases, the imine must be completely formed and isolated (or pushed to completion via desiccant) before any reducing agent is introduced[2].
-
Follow Steps 1 and 2 from Protocol A, but replace DCE with anhydrous Tetrahydrofuran (THF) and add activated 4Å molecular sieves (approx. 500 mg/mmol) to drive the equilibrium forward by sequestering water.
-
Stir for 12 hours at room temperature, or heat to 50 °C for 4 hours.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, returning the filtrate to a clean flask before adding NaBH(OAc)₃ (1.5 eq).
Self-Validating Workup & Troubleshooting
Because the resulting product contains both a secondary amine and a tertiary methylpiperazine, it is exceptionally basic and highly water-soluble. Standard aqueous workups will result in catastrophic yield losses if the pH is not rigorously controlled.
-
The Quench: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃). Self-Validation: Wait for the effervescence (CO₂ gas from the neutralization of acetic acid and unreacted STAB) to completely cease[7].
-
pH-Dependent Extraction (Critical Step): Saturated NaHCO₃ typically buffers the aqueous layer to pH ~8.0-8.5. The pKa of the methylpiperazine nitrogen is approximately 8.5. At this pH, up to 50% of your product may remain protonated and trapped in the aqueous layer.
-
Action: Add 1M NaOH or solid Na₂CO₃ to the aqueous layer until the pH reaches 10-11 (verify with pH paper).
-
-
Extraction: Extract the basified aqueous layer with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Normal-phase silica chromatography will often result in irreversible binding of the piperazine. Purify the crude product using Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or 0.1% Formic Acid).
References
- LookChem. CAS No.923242-81-3, 4-(4-Methylpiperazinocarbonyl)benzylamine Suppliers.
- Benchchem.
- Alfa Chemistry.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Master Organic Chemistry.
- Benchchem. Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
- Benchchem. Benzyl-(3,4-dimethoxy-benzyl)-amine Synthesis Protocol.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl-(3,4-dimethoxy-benzyl)-amine | 13174-24-8 | Benchchem [benchchem.com]
Application Note: Using 4-(4-Methylpiperazinocarbonyl)benzylamine in Fragment-Based Drug Discovery (FBDD)
[1]
Executive Summary
In Fragment-Based Drug Discovery (FBDD), poor aqueous solubility often leads to colloidal aggregation, resulting in false positives and "flat" Structure-Activity Relationships (SAR).[1] 4-(4-Methylpiperazinocarbonyl)benzylamine (MPCB) represents a "privileged" fragment scaffold designed to overcome these limitations.[1]
This Application Note details the deployment of MPCB as a Solubility Anchor . Its structure combines a hydrophilic, ionizable tail (methylpiperazine) with a rigid linker (benzoyl) and a reactive warhead (primary amine). This guide provides validated protocols for screening this fragment using Ligand-Observed NMR and elaborating hits via high-throughput chemistry.
Physicochemical Profile & Design Logic
The utility of MPCB lies in its dual nature: the benzylamine moiety probes the binding pocket (specifically Asp/Glu residues or backbone carbonyls), while the methylpiperazine remains solvent-exposed, ensuring the fragment (and subsequent grown leads) remains soluble.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | FBDD Context |
| Formula | -- | |
| MW | 233.31 Da | Passes Rule of 3 (< 300 Da). Ideal for growing.[1] |
| cLogP | ~0.6 | Hydrophilic. Low risk of non-specific hydrophobic binding.[1] |
| H-Bond Donors | 2 (Primary Amine) | Key vector for directional interactions.[1] |
| H-Bond Acceptors | 3 (Amide + 2x Tert.[1] Amines) | Amide carbonyl acts as a rigid acceptor.[1] |
| pKa (Piperazine) | ~8.5 | Protonated at physiological pH (Solubility Handle).[1] |
| pKa (Benzylamine) | ~9.3 | Protonated at pH 7.4; targets cation- |
Structural Logic[1]
-
The Vector (Growth Point): The primary amine (
) is the primary growth vector. It allows for rapid expansion via amide coupling or reductive amination.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Anchor (Solubility): The N-methylpiperazine moiety acts as an internal solubility tag.[1] Even if the "grown" portion of the molecule is hydrophobic, this tail often maintains sufficient aqueous solubility for bioassays.
Screening Protocol: Ligand-Observed NMR[1][2]
NMR is the gold standard for screening MPCB due to its ability to detect transient binding (
Experimental Setup
Objective: Detect binding of MPCB to Target Protein (e.g., Kinase or Protease) and validate hit authenticity.
Reagents:
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
. Crucial: Avoid DMSO if possible; MPCB is water-soluble.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Protein: Purified target protein (>95% purity), concentration 10–20 µM.[1]
-
Ligand (MPCB): Stock 100 mM in
or buffer. Final assay concentration: 500 µM.
Workflow Diagram (DOT)
Protocol Steps
-
T2 Relaxation Filter (CPMG):
-
STD-NMR (Saturation Transfer Difference):
-
Irradiate protein methyls (0 ppm) or aromatics (7 ppm).[1]
-
Observation: Look for magnetization transfer to the MPCB aromatic protons (6.5–7.5 ppm) and the piperazine methyl (~2.3 ppm).
-
Note: The piperazine methyl signal is a strong "beacon." If this signal shows STD effect, the whole molecule is likely resident in the pocket (or the tail is interacting with surface residues).
-
-
WaterLOGSY:
-
Logic: Small molecules (non-binders) exhibit negative NOE with water (downward peaks).[1] Binders adopt the protein's correlation time, showing positive NOE (upward peaks).
-
Validation: MPCB must show a sign inversion (negative to positive) in the presence of protein.
-
Chemical Elaboration: The "Grow" Strategy
Once MPCB is identified as a hit, the primary amine is the vector for elaboration. The goal is to reach into adjacent sub-pockets while the piperazine tail keeps the molecule anchored and soluble.
Synthetic Pathways
The synthesis relies on high-yield amide couplings or reductive aminations, compatible with parallel synthesis libraries.[1]
Elaboration Diagram (DOT)
Detailed Synthetic Protocol (96-well Plate Format)
Reaction A: Amide Coupling (High Throughput)
-
Preparation: Dissolve MPCB (1 eq) in DMF (0.2 M).
-
Activation: Add Carboxylic Acid library (1.2 eq) and HATU (1.2 eq) to the plate.
-
Initiation: Add DIPEA (3 eq). Seal and shake at Room Temperature for 4 hours.
-
Workup: Evaporate DMF (Genevac). Re-dissolve in DMSO/MeOH.
-
Purification: Prep-HPLC is usually not required for initial screening if conversion >85%.[1] The piperazine tail allows for easy SCX (Strong Cation Exchange) catch-and-release purification if needed to remove unreacted acids.[1]
Reaction B: Reductive Amination
-
Mixing: Combine MPCB (1 eq) and Aldehyde library (1.2 eq) in DCE/MeOH (9:1).
-
Reduction: Add supported borohydride resin or
(2 eq). Shake for 16 hours.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Scavenging: Add isocyanate resin to scavenge unreacted MPCB amine.[1] Filter.
Troubleshooting & Critical Considerations
The "Piperazine Trap" (False Positives)
-
Issue: The basic piperazine tail can interact non-specifically with acidic patches on the protein surface (electrostatic sticking).
-
Solution: Always run a Salt Titration in NMR or SPR.[1] If binding affinity drops drastically as NaCl increases (e.g., 50mM to 250mM), the interaction is purely electrostatic and likely an artifact.
Surface Plasmon Resonance (SPR) Tips
-
Immobilization: Do not couple MPCB to the chip; immobilize the protein.
-
Dissociation: MPCB has fast on/off rates.[1] Use Steady State Affinity analysis rather than Kinetic fit.
-
Concentration: Because MPCB is highly soluble, you can titrate up to 2-5 mM without bulk refractive index issues caused by precipitation, allowing accurate
determination for weak binders (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link][1]
-
Lepre, C. A., et al. (2004).[1] "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. [Link][1]
-
Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.[1][2] (General Protocol Reference).
-
Mashalidis, E. H., et al. (2013).[1] "Fragment-based discovery of a novel, highly soluble class of kinase inhibitors."[1] Journal of Medicinal Chemistry. (Contextual reference for piperazine solubility tails). [Link]
-
Wieland, T., et al. (2020).[1] "Ligand-Observed NMR in Fragment-Based Drug Discovery." Methods in Molecular Biology. [Link][1]
Application Note: Strategic Protection & Functionalization of Benzylamine Derivatives
Abstract & Strategic Context
Benzylamine moieties are ubiquitous pharmacophores in medicinal chemistry, serving as key linkers in GPCR ligands, kinase inhibitors, and peptidomimetics. However, the high nucleophilicity of the benzylic nitrogen (
This guide moves beyond basic "blocking" groups. It treats protecting groups (PGs) as functional handles —tools that not only mask reactivity but also direct regioselective functionalization of the aromatic core. We present three distinct workflows:
-
Chemoselective Protection: Differentiating benzylamines from anilines.
-
Orthogonal Strategy: Managing multi-amine systems (Boc/Cbz/Fmoc/Alloc).
-
Active Functionalization: Using the N-Boc group to direct ortho-lithiation (DoM).
Decision Matrix: Selecting the Right PG
The choice of protecting group must be determined by the deprotection conditions of the final step, not just the ease of installation.
Figure 1: PG Selection Decision Tree
Caption: Decision matrix for selecting orthogonal protecting groups based on downstream reaction compatibility.
Comparative Data: Stability & Reactivity[1][2][3][4]
| Protecting Group | Reagent | Installation | Cleavage Conditions | Stability (Acid) | Stability (Base) | Orthogonality |
| Boc | Base/THF | TFA or HCl/Dioxane | Poor | Excellent | vs. Cbz, Fmoc, Alloc | |
| Cbz (Z) | Cbz-Cl | Base/DCM | Good (stable to TFA) | Good | vs. Boc, Fmoc, Alloc | |
| Fmoc | Fmoc-OSu | 20% Piperidine/DMF | Excellent | Poor | vs. Boc, Cbz, Alloc | |
| Alloc | Alloc-Cl | Pyridine/DCM | Excellent | Excellent | vs. All above | |
| Trifluoroacetyl | TFAA | Good | Poor (mild) | Specialized |
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection (Benzylamine vs. Aniline)
Objective: Selectively protect a benzylamine in the presence of an aniline without over-protecting the aniline.
Mechanistic Insight: Aliphatic amines (benzylamine,
Materials:
-
Substrate (containing both amine types)[1]
-
Di-tert-butyl dicarbonate (
) (0.95 - 1.05 equiv) -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Base: None (or mild
if HCl salt is used)
Step-by-Step:
-
Preparation: Dissolve the diamine (1.0 mmol) in DCM (5 mL) at 0°C.
-
Note: Avoid using strong bases like
initially, as they may activate the aniline.
-
-
Addition: Add
(1.0 mmol) dissolved in minimal DCM dropwise over 15 minutes.-
Critical: Do not use excess
.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Monitoring: Check TLC. The benzylamine reacts almost instantly; the aniline requires forcing conditions (heating/catalyst) to react with
. -
Workup: Wash with 5% citric acid (removes unreacted amine) and brine. Dry over
.
Protocol B: Orthogonal Protection with Alloc (Allyloxycarbonyl)
Objective: Protect benzylamine in a complex molecule containing Boc and Cbz groups, allowing selective deprotection under neutral conditions.
Materials:
-
Allyl chloroformate (Alloc-Cl)[8]
-
Pyridine or
-
Deprotection:
, Morpholine (scavenger)
Step-by-Step (Deprotection Focus):
-
Setup: Dissolve Alloc-protected amine (1.0 mmol) in anhydrous THF (10 mL) under
. -
Scavenger: Add Morpholine (10.0 equiv).
-
Why? The Pd-catalyzed cleavage generates an allyl cation. Without a scavenger, this cation will re-alkylate the amine. Morpholine acts as a "sink" for the allyl group.
-
-
Catalyst: Add
(0.05 equiv). Protect from light. -
Reaction: Stir at RT for 30–60 mins. Solution typically turns yellow/orange.
-
Workup: Evaporate THF. Redissolve in DCM, wash with sat.
. The product is the free amine.[8]
Protocol C: N-Boc Directed Ortho-Lithiation (DoM)
Objective: Use the N-Boc group not just for protection, but to direct lithiation to the ortho position of the benzyl ring, enabling the introduction of electrophiles (CHO, COOH, I, etc.).
Mechanistic Insight: The carbonyl oxygen of the Boc group coordinates Lithium, bringing the base (
Figure 2: Directed Ortho-Metalation Mechanism
Caption: Mechanism of N-Boc directed ortho-lithiation via Complex Induced Proximity Effect (CIPE).
Protocol:
-
Drying: Ensure N-Boc benzylamine is azeotropically dried with toluene. Dissolve in anhydrous THF (0.2 M) under Argon.
-
Cryogenic Step: Cool to -78°C .
-
Critical: Temperature control is vital. Above -40°C, the base may attack the Boc carbonyl (acting as a nucleophile rather than a base), leading to cleavage.
-
-
Lithiation: Add
-BuLi (2.2 equiv) dropwise.-
Note: 2 equivalents are often needed; one to deprotonate the NH (if not already alkylated) and one for the ring. If using N-methyl-N-Boc, 1.1 equiv is sufficient.
-
-
Incubation: Stir at -78°C for 1 hour.
-
Electrophile: Add the electrophile (e.g., DMF for formylation,
for iodination) dissolved in THF. -
Quench: Allow to warm to RT slowly, then quench with sat.
.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Aniline reacts with Boc | Excess reagent or high temp | Use exactly 1.0 eq |
| Cbz Deprotection Fails | Catalyst poisoning | Amine products can poison Pd/C. Add 1.0 eq HCl or AcOH to the hydrogenation mixture to protonate the amine as it forms. |
| Boc Cleavage during DoM | Temp too high | Keep reaction strictly at -78°C. Ensure |
| Fmoc Solubility | Aggregation | Fmoc-amines can aggregate. Add Triton X-100 or use DBU as the deprotection base instead of piperidine. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Clayden, J., et al. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Chapter 24: Regioselectivity).
-
Beak, P., & Snieckus, V. (1982).[10] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Strategy for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312.
-
Stanetty, P., et al. (1992).[11] Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Journal of Organic Chemistry, 57(25), 6833–6837.
-
Isidro-Llobet, A., et al. (2009).[6] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. differencebetween.com [differencebetween.com]
- 3. Aniline vs. Benzylamine: Unpacking the Subtle Differences in Two Key Amines - Oreate AI Blog [oreateai.com]
- 4. rsc.org [rsc.org]
- 5. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Radiosynthesis and Formulation of [11C]4-(4-Methylpiperazinocarbonyl)benzylamine for PET Tracer Studies
Executive Summary
The N-methylpiperazine motif, particularly when conjugated to a benzylamine core, represents a highly privileged pharmacophore in medicinal chemistry. This structural framework is frequently integrated into the design of targeted therapeutics and positron emission tomography (PET) radiotracers, especially for oncology targets such as PI3K/mTOR[1] and central nervous system (CNS) targets like monoamine oxidases[2]. The preparation of [11C]4-(4-methylpiperazinocarbonyl)benzylamine serves as a critical radiolabeled building block or standalone tracer for evaluating target engagement in vivo. This application note details an optimized, automated two-step radiosynthesis protocol that ensures high radiochemical yield (RCY), exceptional molar activity, and high radiochemical purity suitable for preclinical and clinical tracer studies.
Mechanistic Rationale & Radiochemistry Strategy
The successful radiosynthesis of this tracer relies on the selective N-[11C]methylation of a secondary piperazine amine in the presence of a primary benzylamine.
-
Electrophile Selection: While [11C]methyl iodide ([11C]CH3I) is the traditional standard for radiomethylation, it often requires elevated temperatures and strong bases, which can lead to precursor degradation. By converting [11C]CH3I to [11C]methyl triflate ([11C]CH3OTf) via a heated silver triflate column, the electrophilicity of the radiolabeling agent is drastically increased[3][4]. This allows the N-methylation of the piperazine ring to proceed rapidly at room temperature without the need for basic additives, preserving the integrity of the precursor.
-
Protecting Group Strategy: The primary amine of the benzylamine moiety is highly nucleophilic. To prevent competitive radiomethylation—which would yield a complex mixture of isotopologues and severely depress the RCY—the primary amine is masked using a tert-butyloxycarbonyl (Boc) protecting group. Following methylation, the Boc group is rapidly cleaved using concentrated hydrochloric acid at elevated temperatures. This process quantitatively yields the free primary amine without hydrolyzing the robust piperazinocarbonyl amide bond[5].
Automated radiosynthesis workflow for [11C]4-(4-Methylpiperazinocarbonyl)benzylamine.
Experimental Protocols (Self-Validating System)
Step 3.1: Production of [11C]CH3OTf
-
Isotope Generation: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron using a nitrogen gas target containing 1% O2.
-
Reduction: Transfer the [11C]CO2 to the automated synthesis module and reduce it to [11C]CH4 over a Nickel catalyst at 400°C in the presence of H2.
-
Iodination: React the [11C]CH4 with gas-phase iodine at 720°C to generate [11C]CH3I[4].
-
Triflation: Sweep the [11C]CH3I vapor through a heated glass column (200°C) packed with silver triflate (AgOTf) impregnated on graphitized carbon. This step quantitatively converts [11C]CH3I to the highly reactive [11C]CH3OTf[3][4].
Step 3.2: N-[11C]Methylation and Deprotection
-
Trapping: Bubble the [11C]CH3OTf gas stream into a sealed V-vial containing 1.5 mg of the Boc-protected precursor (tert-butyl (4-(piperazin-1-ylcarbonyl)benzyl)carbamate) dissolved in 300 µL of anhydrous N,N-dimethylformamide (DMF) at room temperature (20–25°C). Note: No additional base is required due to the inherent basicity of the piperazine secondary amine and the extreme reactivity of the triflate.
-
Methylation: Allow the reaction to incubate for 2 minutes at room temperature to ensure complete N-alkylation.
-
Deprotection: Add 150 µL of 37% aqueous HCl directly to the reaction vial. Heat the sealed vial to 100°C for 5 minutes to quantitatively cleave the Boc protecting group[5].
-
Quenching: Cool the reactor to 30°C. Quench the reaction by adding 1.5 mL of HPLC mobile phase (0.1 M ammonium formate / acetonitrile) and neutralize the mixture with NaOH to pH 5-6 to prepare for column injection.
Step 3.3: HPLC Purification and Formulation
-
Purification: Inject the quenched mixture onto a semi-preparative reverse-phase HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm). Elute using an isocratic method (15% acetonitrile in 0.1 M ammonium formate buffer, pH 4.5) at a flow rate of 4.0 mL/min.
-
Collection: Monitor via inline radioactivity and UV (254 nm) detectors. Collect the radioactive fraction corresponding to [11C]4-(4-methylpiperazinocarbonyl)benzylamine (typically eluting at 8–10 minutes).
-
SPE Formulation: Dilute the collected fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak solid-phase extraction (SPE) cartridge to trap the radiotracer. Wash the cartridge with 10 mL of sterile water to remove residual HPLC salts.
-
Elution: Elute the radiotracer with 1 mL of USP-grade ethanol into a sterile, pyrogen-free vial, followed by 9 mL of 0.9% sterile saline to achieve a final formulation of <10% ethanol.
Step 3.4: Quality Control (QC)
A self-validating protocol requires rigorous QC before in vivo release. Perform analytical HPLC to verify radiochemical purity (>99%) and calculate molar activity. Assess endotoxin levels (LAL assay) and confirm pH (typically 6.5–7.5).
Data Presentation: Optimization of Reaction Conditions
The shift from[11C]CH3I to [11C]CH3OTf is the primary driver of the high yields observed in this protocol. As summarized below, utilizing [11C]CH3OTf at room temperature suppresses thermal degradation and maximizes the decay-corrected RCY.
| Precursor Mass (mg) | Alkylating Agent | Solvent | Temp (°C) | Time (min) | RCY (%)* |
| 1.5 | [11C]CH3I | DMF | 80 | 5 | 15 ± 4 |
| 1.5 | [11C]CH3OTf | DMF | 80 | 5 | 32 ± 5 |
| 1.5 | [11C]CH3OTf | DMF | 25 | 2 | 48 ± 6 |
| 1.5 | [11C]CH3OTf | DMSO | 25 | 2 | 41 ± 5 |
*Note: RCY is decay-corrected to the end of bombardment (EOB). Data reflects the superiority of [11C]CH3OTf at room temperature.
Biological Target Interaction
Pharmacodynamic interaction and PET signal generation of the radiotracer.
References
-
Kawamura, K., & Ishiwata, K. "Improved synthesis of [11C]SA4503, [11C]MPDX and[11C]TMSX by use of [11C]methyl triflate." Annals of Nuclear Medicine.3[3]
-
Zheng, Q., et al. "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." American Journal of Nuclear Medicine and Molecular Imaging. 1[1]
-
Bier, D., et al. "Radiosynthesis and In Vitro Evaluation of [11C]tozadenant as Adenosine A2A Receptor Radioligand." Pharmaceuticals (Basel). 5[5]
-
Arponen, E., et al. "A PET Tracer for Brain a2C Adrenoceptors, 11C-ORM-13070: Radiosynthesis and Preclinical Evaluation in Rats and Knockout Mice." Journal of Nuclear Medicine. 4[4]
-
Hassan, A., et al. "Docking poses of compound 12 (A), 13 (B), 17 (C) and l-Deprenyl (D) in the human MAO-B substrate binding site." ResearchGate. 2[2]
Sources
Solid-phase peptide synthesis (SPPS) applications of piperazine benzylamines
Application Note: Solid-Phase Peptide Synthesis (SPPS) Applications of Piperazine Benzylamines
Executive Summary
In modern drug discovery, the piperazine benzylamine motif represents a "privileged structure," appearing frequently in GPCR ligands (e.g., dopamine and serotonin receptor antagonists), antihistamines, and antimicrobial agents.[1] In the context of Solid-Phase Peptide Synthesis (SPPS), "piperazine benzylamines" refer primarily to two distinct but related applications:
-
The Pharmacophore Strategy: The synthesis of peptide mimetics or small-molecule libraries where a piperazine moiety is anchored to the solid support via a benzylamine linkage (often using Backbone Amide Linker (BAL) or Reductive Amination strategies).
-
The Linker Strategy: The use of piperazine-functionalized benzylamine handles to generate C-terminal piperazinyl amides, a common modification to improve the pharmacokinetic profile of peptide drugs.
This guide provides advanced protocols for generating these linkages, overcoming the steric bulk of the secondary piperazine amine during coupling, and ensuring orthogonal compatibility with Fmoc/tBu chemistry.
Technical Background & Mechanistic Insight
The Challenge of the Piperazine-Benzylamine Linkage
Standard SPPS resins (Wang, Rink Amide) typically release carboxylic acids or primary amides.[1] Generating a C-terminal piperazine (a tertiary amide when acylated, or a secondary amine when free) requires a specialized anchoring strategy.[1]
The most robust method involves the Backbone Amide Linker (BAL) approach.[1] Here, a benzaldehyde-functionalized resin undergoes reductive amination with a piperazine derivative.[1] This creates a piperazine benzylamine linkage on the resin.
-
Stability: The resulting secondary amine is stable to standard Fmoc deprotection conditions (piperidine).[1]
-
Acylation: The resin-bound secondary amine must then be acylated (the "start" of the peptide chain). This is a sterically demanding step, often the bottleneck of the synthesis.
-
Cleavage: Upon acidolysis (TFA), the benzylamine linkage is cleaved, releasing the piperazine-modified peptide.[1]
Strategic Workflows
The following diagram illustrates the two primary pathways for utilizing piperazine benzylamines in SPPS:
Figure 1: Strategic workflow for generating and utilizing piperazine benzylamine linkages on solid support.[1] Path A utilizes the linkage as a temporary handle (BAL strategy), while Path B (depending on resin choice) can utilize the benzylamine as part of the final pharmacophore.[1]
Experimental Protocols
Protocol A: Formation of the Piperazine Benzylamine Linkage (Reductive Amination)
Objective: To anchor a piperazine moiety to a formyl-functionalized resin (e.g., BAL-PEG-PS or 4-formyl-3,5-dimethoxyphenoxymethyl functionalized polystyrene).[1]
Reagents:
-
Resin: BAL-Resin (Loading ~0.5 mmol/g).[1]
-
Amine: Piperazine (anhydrous) or N-Boc-Piperazine (5–10 equivalents).[1]
-
Solvent: DMF (Dimethylformamide) / MeOH (1% v/v) or pure DMF.[1]
-
Acid Catalyst: Acetic Acid (AcOH, 1% v/v).[1]
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN, 5–10 equivalents).[1] Caution: Toxic.
Step-by-Step Procedure:
-
Swelling: Swell the resin in DMF for 30 minutes. Drain.
-
Imine Formation: Add a solution of Piperazine (10 eq) in DMF containing 1% AcOH. Shake for 1 hour at room temperature.
-
Note: The addition of trimethyl orthoformate (TMOF) can help drive equilibrium by scavenging water, though it is less critical in DMF than in DCM.[1]
-
-
Reduction: Add NaBH₃CN (10 eq) directly to the reaction slurry.
-
Incubation: Shake the mixture overnight (12–16 hours).
-
Validation: The formation of the secondary amine can be monitored by the Chloranil Test (Positive = Blue/Green beads) or by cleaving a small aliquot and analyzing via LC-MS.
-
-
Washing: Drain and wash extensively: DMF (3x), DCM (3x), MeOH (3x), DMF (3x).
-
Capping (Optional but Recommended): If unreacted aldehydes remain, cap with a standard amine (e.g., propylamine) followed by acetylation, or simply proceed if conversion is >95%.[1]
Protocol B: Acylation of the Sterically Hindered Piperazine Nitrogen
Objective: To couple the first amino acid (Fmoc-AA-OH) to the resin-bound piperazine.[1] This is the most challenging step due to the steric bulk of the benzyl linker and the secondary amine.
Comparative Efficacy of Coupling Reagents:
| Coupling Reagent | Activation Mechanism | Reaction Time | Yield (Typical) | Notes |
| HATU / HOAt | Aminium / Aza-benzotriazole | 2 x 2 hrs | High (>90%) | Gold standard for hindered amines.[1] |
| PyBOP / HOBt | Phosphonium | 4-12 hrs | Moderate | Slower kinetics; requires double coupling.[1] |
| BTC (Bis-trichloromethyl carbonate) | Acid Chloride (In situ) | 1 hr | Very High | Hazardous. Generates phosgene in situ.[1] Use only if HATU fails. |
| DIC / Oxyma | Carbodiimide | 2 x 4 hrs | Moderate-High | Excellent "green" alternative to HATU. |
Recommended Protocol (HATU Method):
-
Activation: Dissolve Fmoc-Amino Acid (5 eq) and HATU (5 eq) in minimal DMF. Add DIEA (10 eq).[1]
-
Pre-activation: Allow to activate for 2 minutes (solution turns yellow).[1]
-
-
Coupling: Add the activated solution to the resin-bound piperazine benzylamine.
-
Incubation: Shake for 2 hours at room temperature.
-
Retreatment: Drain and repeat the coupling (Double Coupling is mandatory for this step).
-
Validation: Perform a Chloranil Test .
-
Result: Colorless beads indicate complete acylation. Blue beads indicate incomplete reaction.
-
Protocol C: Cleavage and Isolation
Objective: To release the peptide.
-
Scenario 1 (BAL Linker): Cleavage breaks the benzylamine bond, releasing a peptide with a C-terminal piperazine amide.
-
Scenario 2 (Library Scaffold): If a non-labile benzyl linker was constructed (e.g., reductive amination on a Wang-based aldehyde followed by reduction of the linker to a stable amine), the benzyl group remains.[1] Note: The protocol below assumes a standard BAL acid-labile linker.
Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[1] Procedure:
-
Wash resin with DCM to remove DMF traces.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake for 2 hours.
-
Filter resin and precipitate filtrate in cold diethyl ether.
-
Centrifuge, wash with ether, and lyophilize.
Application Notes & Troubleshooting
Preventing Diketopiperazine (DKP) Formation
When synthesizing peptides on a piperazine handle, the risk of DKP formation is elevated, particularly after deprotecting the second amino acid (the dipeptide stage).[1]
-
Mechanism: The secondary amine of the piperazine (now an amide) can attack the Fmoc-deprotected amine of the second residue, cycling off the resin.
-
Solution: Use Trityl-protected amino acids for the second position or ensure very rapid coupling of the third amino acid. Alternatively, use the Fmoc-Diproline or Pseudoproline dipeptide building blocks to disrupt the conformation favoring cyclization.
"Safety-Catch" Variations
Piperazine benzylamines can be designed as safety-catch linkers. By using a sulfonamide-functionalized benzylamine, the linker remains stable during basic and weak acid conditions. Activation with iodoacetonitrile alkylates the sulfonamide, rendering the benzylamine bond labile to nucleophilic attack (e.g., by an amine or hydrazine), allowing for the release of the peptide with diverse C-terminal modifications.[1]
Green Chemistry Considerations
While not a "benzylamine" application strictly, it is notable that Piperazine (5-10% in EtOH/DMF) is increasingly used as a greener alternative to Piperidine for Fmoc removal.[1] It is less regulated and has a better toxicity profile, though it is slightly slower kinetically.[1]
References
-
Jensen, K. J., et al. (1998).[1] "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society. Link[1]
-
Alsina, J., et al. (1999).[1] "Solid-Phase Synthesis of C-Terminal Modified Peptides via the Backbone Amide Linker (BAL) Strategy." Chemistry - A European Journal. Link
-
Boas, U., et al. (2009).[1] "Backbone Amide Linker in Solid-Phase Synthesis." Chemical Reviews. Link[1]
-
Cui, Y., et al. (2020).[1] "Green Solid-Phase Peptide Synthesis: Piperazine as a Safer Alternative to Piperidine for Fmoc Removal." Green Chemistry. Link
-
BenchChem. (2025).[1] "Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis." Link
Sources
One-pot synthesis methods for 4-(4-Methylpiperazinocarbonyl)benzylamine derivatives
This Application Note provides a comprehensive, field-validated guide for the one-pot synthesis of 4-(4-Methylpiperazinocarbonyl)benzylamine , a critical intermediate in the synthesis of multiple tyrosine kinase inhibitors (e.g., Ponatinib analogs).
The protocol focuses on a Telescoped Amidation-Hydrogenation Sequence , utilizing 4-cyanobenzoic acid as the starting material. This route is selected for its high atom economy, scalability, and avoidance of expensive protecting group manipulations.
Executive Summary & Strategic Rationale
The target molecule, 4-(4-Methylpiperazinocarbonyl)benzylamine (Structure: H2N-CH2-Ph-CO-Pip-Me), contains two distinct nitrogen functionalities: a tertiary amide and a primary benzylamine. Traditional synthesis often involves isolating the amide intermediate or protecting the amine, leading to yield losses and increased solvent waste.
This guide details a One-Pot (Telescoped) Protocol that merges:
-
Activation/Amidation: Conversion of 4-cyanobenzoic acid to the amide using 1,1'-Carbonyldiimidazole (CDI).
-
Chemoselective Reduction: Hydrogenation of the nitrile moiety to the primary amine using Raney Nickel, without reducing the newly formed amide.
Key Advantages:
-
Atom Economy: Eliminates intermediate isolation and purification steps.
-
Selectivity: Uses thermodynamic control to prevent over-reduction of the amide.
-
Scalability: Avoids stoichiometric hydride reagents (like LiAlH4) in favor of catalytic hydrogenation.
Chemical Pathway & Mechanism[1][2][3]
The synthesis proceeds through an in situ activation of the carboxylic acid, followed by nucleophilic acyl substitution, and finally, a heterogeneous surface-catalyzed reduction.
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1.[1] Telescoped reaction pathway showing CDI activation, amidation, and selective nitrile hydrogenation.
Detailed Experimental Protocol
Materials & Reagents[1][2][4][5][6][7][8][9][10]
-
4-Cyanobenzoic Acid (CAS 619-65-8): 10.0 mmol (1.47 g)
-
1,1'-Carbonyldiimidazole (CDI): 11.0 mmol (1.78 g)
-
N-Methylpiperazine: 11.0 mmol (1.10 g)
-
Raney Nickel (Slurry in water): ~0.5 g (Active catalyst)
-
Solvents: Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 7N Ammonia in Methanol.
Step-by-Step Methodology
Phase 1: Activation and Amidation (The "Coupling" Phase)
Rationale: CDI is chosen over thionyl chloride to avoid generating corrosive HCl gas and to allow the reaction to proceed in a single vessel compatible with subsequent hydrogenation.
-
Setup: Flame-dry a 100 mL pressure-rated reaction vessel (e.g., a Parr reactor glass liner) equipped with a magnetic stir bar. Purge with Nitrogen (N2).[2]
-
Activation: Charge 4-Cyanobenzoic acid (1.47 g) and anhydrous THF (15 mL). Add CDI (1.78 g) portion-wise over 5 minutes.
-
Observation: Vigorous evolution of CO2 gas will occur.
-
-
Incubation: Heat the mixture to 40°C for 45 minutes. The solution should become clear as the acyl imidazole intermediate forms.
-
Amidation: Cool to room temperature (RT). Add N-Methylpiperazine (1.10 g) dropwise.
-
Completion: Stir at RT for 1 hour.
-
Checkpoint: Take a 50 µL aliquot, quench with MeOH, and check LC-MS. The mass peak for the nitrile-amide intermediate (M+H = 230.1) should be dominant; starting acid should be <1%.
-
Phase 2: In-Situ Hydrogenation (The "Reduction" Phase)
Rationale: The imidazole byproduct from Phase 1 is non-interfering. Methanol and Ammonia are added to facilitate the solubility of the polar product and prevent the formation of secondary amines (dimerization) during nitrile reduction.
-
Solvent Switch/Addition: Dilute the THF reaction mixture directly with Methanol (20 mL) and 7N Ammonia in MeOH (5 mL).
-
Note: The ammonia is critical. Without it, the primary amine product reacts with the intermediate imine, leading to dibenzylamine impurities.
-
-
Catalyst Addition: Carefully add Raney Nickel (~0.5 g wet slurry) under an inert atmosphere (Argon/Nitrogen).
-
Safety: Raney Nickel is pyrophoric. Do not let it dry out.
-
-
Hydrogenation: Seal the reactor. Purge 3x with N2, then 3x with H2. Pressurize to 50 psi (3.5 bar) H2.
-
Reaction: Stir vigorously at 50°C for 4-6 hours.
Phase 3: Workup & Isolation
-
Filtration: Cool to RT and depressurize. Filter the mixture through a Celite pad to remove Raney Nickel. Wash the pad with MeOH.
-
Safety: Immediately quench the used catalyst filter cake with water to prevent ignition.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove solvents and volatile ammonia.
-
Purification (Optional): The residue contains the product and imidazole.
-
Method A (Salt Formation): Dissolve residue in Ethanol (10 mL) and add 4M HCl in Dioxane. The product dihydrochloride salt precipitates. Filter and wash with cold ether.
-
Method B (Extraction): Dissolve in DCM, wash with dilute Na2CO3 (to remove imidazole), dry over Na2SO4, and evaporate.
-
Analytical Data & Validation
Target Specification:
-
Appearance: Pale yellow oil (free base) or white solid (HCl salt).
-
LC-MS: [M+H]+ = 234.3 Da.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.5 (br s, 2H, NH2), 7.45 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.05 (s, 2H, Benzyl-CH2), 3.6-3.3 (m, 8H, Piperazine), 2.25 (s, 3H, N-Me).
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of acid. | Ensure CO2 evolution stops before adding amine. Ensure anhydrous THF. |
| Secondary Amine Impurity | Dimerization during reduction. | Increase Ammonia concentration (use 7N NH3/MeOH). |
| Amide Reduction | Over-reduction. | Lower temp to <50°C; Reduce pressure to 30 psi. |
| Pyrophoric Event | Dry Raney Nickel. | Keep catalyst wet; use water slurry; inert atmosphere transfer. |
Workflow Visualization
Caption: Figure 2. Operational workflow for the one-pot synthesis.
References
-
Amide Coupling with CDI
- Title: "1,1′-Carbonyldiimidazole-mediated amide bond form
- Source:Tetrahedron
- Context: Standard protocol for activating carboxylic acids without acidic byproducts.
-
Link:
-
Selective Nitrile Reduction
- Title: "Selective Hydrogen
- Source:Organic Process Research & Development
- Context: Use of Ammonia/Methanol to suppress secondary amine formation during Raney Ni hydrogen
-
Link:
-
Kinase Inhibitor Intermediates
- Title: "Synthesis of Ponatinib and its intermedi
- Source:World Journal of Pharmaceutical Research
- Context: Establishes the relevance of the piperazinyl-benzoyl scaffold in drug development.
-
Link:
Sources
- 1. d-nb.info [d-nb.info]
- 2. rsc.org [rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. connectjournals.com [connectjournals.com]
- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 4-(4-Methylpiperazinocarbonyl)benzylamine
Introduction and Strategic Overview
4-(4-Methylpiperazinocarbonyl)benzylamine is a key intermediate in contemporary drug discovery programs, presenting a versatile scaffold for chemical elaboration. Its structure is characterized by a primary benzylic amine, which serves as the principal reactive handle for diversification, and a stable 4-methylpiperazinocarbonyl moiety that imparts desirable physicochemical properties such as aqueous solubility and a basic handle for salt formation.
The primary amine is nucleophilic and readily participates in a variety of bond-forming reactions. This guide provides detailed protocols and the underlying chemical principles for three high-value transformations critical to medicinal chemistry: Amide Bond Formation , Reductive Amination , and Sulfonamide Synthesis . The selection of reagents and catalysts is rationalized to ensure high reaction efficiency, minimize side-product formation, and facilitate straightforward purification of the final products. These protocols are designed to be robust and scalable, providing a solid foundation for researchers in pharmaceutical and biotechnology settings.
Core Reactivity Analysis
The synthetic utility of 4-(4-Methylpiperazinocarbonyl)benzylamine is dominated by the reactivity of its primary amine. The following sections detail validated protocols for its derivatization.
Application I: Amide Bond Formation via HATU Coupling
Amide bond formation is arguably the most crucial reaction in drug development for linking molecular fragments.[1] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers significant advantages, including high efficiency, rapid reaction times, and suppression of racemization for chiral carboxylic acids.[2][3]
Causality and Mechanistic Insight: The reaction proceeds through a two-stage mechanism.[4][5] First, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] This activation step is rapid and efficient. In the second stage, the primary amine of 4-(4-Methylpiperazinocarbonyl)benzylamine performs a nucleophilic attack on the activated ester, forming the thermodynamically stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[2] The choice of DIPEA is critical; nucleophilic bases like triethylamine can compete with the substrate amine, leading to unwanted side products.[2]
Protocol 3.1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (R-COOH) with the title benzylamine.
Materials:
-
4-(4-Methylpiperazinocarbonyl)benzylamine
-
Carboxylic Acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Amine Addition: Add a solution of 4-(4-Methylpiperazinocarbonyl)benzylamine (1.05 eq.) in a minimum amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
Data Summary Table 3.2: Reagent Stoichiometry and Roles
| Reagent | Stoichiometry (eq.) | Role | Rationale for Choice |
| Carboxylic Acid | 1.0 | Electrophile Precursor | The building block to be coupled. |
| Benzylamine Substrate | 1.05 | Nucleophile | A slight excess ensures complete consumption of the valuable acid. |
| HATU | 1.1 | Coupling Reagent | Highly efficient activator, minimizes racemization.[2][3] |
| DIPEA | 2.5 | Non-nucleophilic Base | Activates the carboxylic acid and neutralizes generated acid. |
| Anhydrous DMF | - | Solvent | Polar aprotic solvent, excellent for solubilizing reactants.[6] |
Workflow Visualization 3.3: Amide Coupling
Caption: Workflow for HATU-mediated amide bond formation.
Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of secondary amines from primary amines and carbonyl compounds.[7] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.[8][9]
Causality and Mechanistic Insight: The reaction begins with the condensation of the primary amine and a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate. Sodium triacetoxyborohydride is a moisture-sensitive but highly selective hydride donor.[10] It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce the starting aldehyde or ketone, but it is sufficiently reactive to reduce the electrophilic iminium ion to the corresponding secondary amine.[11] This selectivity allows all reagents to be combined in a single step ("direct" reductive amination), simplifying the experimental procedure.[8]
Protocol 4.1: General Procedure for Reductive Amination
This protocol details the reaction of 4-(4-Methylpiperazinocarbonyl)benzylamine with a generic aldehyde (R-CHO).
Materials:
-
4-(4-Methylpiperazinocarbonyl)benzylamine
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-(4-Methylpiperazinocarbonyl)benzylamine (1.0 eq.) and the aldehyde (1.1 eq.) in DCE (approx. 0.1 M).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. Note: For less reactive ketones, 0.1 eq. of acetic acid can be added as a catalyst.[8]
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting amine by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the pure secondary amine.
Data Summary Table 4.2: Reagent Stoichiometry and Roles
| Reagent | Stoichiometry (eq.) | Role | Rationale for Choice |
| Benzylamine Substrate | 1.0 | Nucleophile | Forms the iminium ion intermediate. |
| Aldehyde/Ketone | 1.1 | Electrophile | A slight excess drives the reaction to completion. |
| NaBH(OAc)₃ | 1.5 | Reducing Agent | Mild and selective for the iminium ion over the carbonyl.[8][11] |
| Acetic Acid | 0-0.1 | Catalyst (optional) | Speeds up iminium formation, especially for ketones.[8] |
| DCE / DCM | - | Solvent | Aprotic solvent, compatible with the moisture-sensitive reducing agent.[10] |
Workflow Visualization 4.3: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Application III: Sulfonamide Synthesis
Sulfonamides are a privileged functional group in medicinal chemistry, known for their roles in antibacterial drugs and other therapeutic agents.[12] The most common and direct method for their synthesis is the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[13]
Causality and Mechanistic Insight: The reaction is a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination sequence displaces the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction.[13] The use of an aprotic solvent like DCM prevents hydrolysis of the moisture-sensitive sulfonyl chloride starting material.[13]
Protocol 5.1: General Procedure for Sulfonamide Formation
This protocol describes the reaction of the title benzylamine with a generic sulfonyl chloride (R-SO₂Cl).
Materials:
-
4-(4-Methylpiperazinocarbonyl)benzylamine
-
Sulfonyl Chloride (R-SO₂Cl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve 4-(4-Methylpiperazinocarbonyl)benzylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by flash column chromatography or recrystallization.
Data Summary Table 5.2: Reagent Stoichiometry and Roles
| Reagent | Stoichiometry (eq.) | Role | Rationale for Choice |
| Benzylamine Substrate | 1.0 | Nucleophile | Attacks the sulfonyl chloride. |
| Sulfonyl Chloride | 1.1 | Electrophile | Provides the sulfonyl group. |
| Pyridine / TEA | 1.5 | Base | Neutralizes the HCl byproduct.[13] |
| Anhydrous DCM | - | Solvent | Aprotic solvent prevents hydrolysis of sulfonyl chloride.[13] |
Workflow Visualization 5.3: Sulfonamide Synthesis
Caption: Workflow for sulfonamide synthesis from a primary amine.
References
- SYNTHESIS. A convenient, mild and efficient one-pot synthesis of new sulfonamides. 2009;23:3983–3988.
- BenchChem Technical Support. Technical Support Center: Sulfonamide Synthesis with Primary Amines. 2025.
- BenchChem Technical Support.
- ChemicalBook.
- Common Organic Chemistry.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. 2020.
- JoVE.
- Wikipedia.
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- MilliporeSigma. Sodium Triacetoxyborohydride.
- Common Organic Chemistry.
- Master Organic Chemistry.
- BenchChem. Application Notes and Protocols for Amide Bond Formation with 2-(3-Mercaptophenyl)acetic acid. 2025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility & Purification of Piperazine Benzylamines
Case Ticket: #PBZ-SOL-001 Topic: Troubleshooting Solubility, Oiling Out, and Purification of Piperazine Benzylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Amphiphilic Challenge
Piperazine benzylamines present a unique solubility paradox due to their amphiphilic structure . You are battling two opposing forces:
-
The Piperazine Core: A rigid, polar, secondary/tertiary amine scaffold capable of strong hydrogen bonding (donor and acceptor). It is highly hydrophilic and hygroscopic.
-
The Benzyl Moiety: A lipophilic aromatic ring that drives the molecule toward non-polar organic solvents.
The Core Diagnostic Rule:
If your piperazine benzylamine is not dissolving where it should, 90% of the time the issue is a mismatch between the protonation state (Free Base vs. Salt) and the dielectric constant of your solvent.
Diagnostic Protocol: Salt vs. Free Base
Before attempting any solvent exchange, you must verify the state of your material. The solubility profiles are inverted between the two forms.
Solubility Profile Matrix
| Solvent Class | Representative Solvents | Free Base Solubility | HCl/TFA Salt Solubility | Why? |
| Chlorinated | DCM, Chloroform | High | Very Low | Free base is lipophilic enough; Lattice energy of salt is too high for DCM to break. |
| Alcohols | Methanol, Ethanol | High | High | H-bonding matches both forms. MeOH is the "Universal Solvent" here. |
| Ethers | Diethyl Ether, THF | Moderate (THF) to Low (Ether) | Insoluble | Critical Anti-Solvent. Use Ether to crash out salts.[1] |
| Aprotic Polar | DMSO, DMF | High | High | High dielectric constant dissolves salts; organic nature dissolves base. |
| Hydrocarbons | Hexanes, Toluene | Low to Moderate | Insoluble | Only dissolves highly lipophilic free bases (e.g., dibenzyl). |
| Water | Water | Moderate (pH dependent) | Very High | Protonated nitrogens form strong ion-dipole interactions with water. |
Troubleshooting "Oiling Out" (The Nemesis)
Symptom: You attempt to crystallize the amine salt (e.g., by adding HCl/Ether), but instead of white crystals, a sticky, yellow/brown oil separates at the bottom.
Root Cause Analysis:
-
Water Contamination: Piperazines are hygroscopic. Even trace water lowers the glass transition temperature (
), preventing crystallization. -
Impure Starting Material: Unreacted benzyl chloride or mono-substituted byproducts disrupt the crystal lattice.
-
Supersaturation Speed: Crashing out too fast traps solvent/impurities, leading to a "gummy" amorphous phase.
The "Oiling Out" Rescue Protocol
Use this step-by-step workflow to recover your solid.
Figure 1: Decision tree for recovering crystalline material from an oiled-out amine salt.
Key Technical Insight:
If trituration fails, do not fight the oil. The oil likely contains trapped water or alcohol. The "Nuclear Option" (Free-basing) works because drying the organic layer (DCM/EtOAc) with
Specific Workflows
Workflow A: Synthesis & Purification of N-Benzylpiperazine
Reference Standard: Organic Syntheses Coll. Vol. 4, p.82 (1963) [2]
The Challenge: Mono-benzylation often yields a mixture of unreacted piperazine, mono-benzyl, and di-benzyl derivatives.
Step-by-Step Protocol:
-
Reaction: Combine Piperazine (excess, 4-5 equiv) + Benzyl Chloride in Ethanol.
-
Why Excess? To statistically favor mono-substitution.
-
-
Workup (The Solubility Trick):
-
Distillation:
-
Basify and extract into Benzene/Toluene.
-
Fractional distillation. Piperazine boils lower; N-benzylpiperazine boils higher (approx 120-124°C at 2.5 mmHg) [3].
-
Workflow B: Recrystallization of the Dihydrochloride Salt
Best for: Final API purity
-
Dissolution: Dissolve crude salt in minimum hot Methanol or Ethanol (approx 50-60°C).
-
Note: If the solution is colored, treat with activated charcoal and filter while hot.
-
-
Anti-Solvent Addition: Slowly add Diethyl Ether (or MTBE) until persistent cloudiness appears.
-
Crystal Growth: Re-heat slightly to clear the solution, then wrap the flask in foil (insulation) and let it cool to Room Temp, then 4°C.
-
Warning: Rapid cooling = Amorphous powder (hygroscopic). Slow cooling = Needles/Plates (stable).
-
Frequently Asked Questions (FAQ)
Q1: My piperazine derivative gains weight when left on the balance. Why? A: Piperazines are notorious CO2 scrubbers . The basic nitrogens react with atmospheric CO2 to form carbamates (zwitterions) [4].
-
Diagnosis: Check NMR for a transient peak or IR for a carbonyl stretch around 1690 cm⁻¹.
-
Fix: Store under Argon/Nitrogen. If carbamate has formed, acidifying (making the salt) will release the CO2 as gas.
Q2: I cannot get the salt to dissolve in Acetone/MEK. A: Good! Ketones are excellent anti-solvents for piperazine salts. They are polar enough to remove organic impurities but not polar enough to dissolve the ionic lattice of the dihydrochloride salt. Use this to wash your filter cake.
Q3: How do I interpret Hansen Solubility Parameters (HSP) for this class? A:
- (Dispersion): Matches the benzyl ring.
-
(Polarity) &
(H-Bonding): Dominated by the piperazine amines. -
Strategy: To dissolve the salt, you need a solvent with high
(like Methanol, ). To precipitate it, add a solvent with low and (like Ether or Hexane).
Visualizing the Solubility Landscape
Figure 2: Solubility Map. Green lines indicate good solubility; Dashed lines indicate insolubility (Anti-solvent potential).
References
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Organic Syntheses. (1963). 1-Benzylpiperazine.[4] Coll. Vol. 4, p.82. Retrieved from [Link]
- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
-
Wikipedia. (n.d.). Piperazine: Reactions (CO2 Absorption). Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Piperazine Parameters. Retrieved from [Link]
Sources
Minimizing side reactions during the acylation of benzylamine derivatives
Technical Support Center: Acylation of Benzylamine Derivatives
Subject: Optimization and Troubleshooting Guide for Amide Bond Formation with Benzylamines Ticket ID: #BZ-ACY-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
Benzylamine derivatives are highly nucleophilic primary amines.[1] While this makes them reactive substrates for acylation, it paradoxically increases the risk of side reactions—specifically diacylation (imide formation) and chemoselectivity errors (in the presence of hydroxyl groups).[1] This guide provides a self-validating protocol to minimize these pathways and maximize the yield of the target mono-amide.
Module 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for Acid Chloride Acylation
Context: The most common failure mode is "local excess" of the acylating agent, leading to diacylation. This protocol uses Inverse Addition and Biphasic Control to prevent this.[1]
Reagents & Setup
-
Substrate: Benzylamine derivative (1.0 equiv).[1]
-
Acylating Agent: Acid Chloride (1.05 equiv) OR Anhydride.[1]
-
Base: Inorganic (Schotten-Baumann) or Non-nucleophilic Organic (DIPEA).[1]
-
Solvent: DCM (Anhydrous) or DCM/Water (1:1).[1]
Step-by-Step Methodology
-
Preparation (Organic Phase): Dissolve the benzylamine (1.0 eq) in DCM. If using an organic base (e.g., DIPEA, 1.2 eq), add it now.[1] Cool to 0°C.[1]
-
Preparation (Acylating Agent): Dilute the acid chloride in a separate volume of DCM. Do not add neat acid chloride directly to the amine.
-
Controlled Addition (Critical Step): Add the diluted acid chloride solution dropwise to the cooled amine solution over 30–60 minutes.
-
Why? This ensures the concentration of the acylating agent never exceeds the amine concentration locally, suppressing imide formation.
-
-
Quench: Once TLC indicates consumption of amine, add 10% NaOH or saturated
to hydrolyze excess acid chloride.[1]
Decision Tree: Selecting the Right Method
Figure 1: Decision matrix for selecting the optimal acylation conditions based on substrate complexity.
Module 2: Troubleshooting & Mechanism Analysis
Issue 1: Diacylation (Imide Formation)
Symptom: Mass spectrometry shows a peak at
Corrective Actions:
| Variable | Recommendation | Scientific Rationale |
|---|---|---|
| Stoichiometry | Strict 1.0 : 1.05 (Amine : Acid Cl) | Eliminates the reservoir of electrophile available for the second attack. |
| Base Choice | Switch to
Issue 2: Poor Chemoselectivity (O-Acylation)
Symptom: Acylation occurs on a phenolic or alcoholic hydroxyl group instead of (or in addition to) the amine.
Mechanism: While amines are more nucleophilic, basic conditions can deprotonate phenols (
The "Schotten-Baumann" Solution:
Use a biphasic system (Water/DCM) with an inorganic base (
-
Why it works: The amine is soluble in the organic phase (where the acid chloride is).[2] The phenol/alcohol prefers the aqueous phase or interface. The base neutralizes the HCl in the water phase, but the hydroxide concentration in the organic phase is negligible, preventing alkoxide formation.
Issue 3: Racemization
Symptom: Loss of optical purity in the final product (if the acid component is chiral).
Mechanism: Acid chlorides promote the formation of Oxazolones (Azlactones) . The
Visualizing the Racemization Pathway:
Figure 2: The Oxazolone pathway is the primary cause of racemization. Using HOBt intercepts the activated ester before the oxazolone can form.
Module 3: Frequently Asked Questions (FAQ)
Q1: My benzylamine has an electron-withdrawing group (e.g., 4-Nitrobenzylamine). The reaction is sluggish. Should I heat it? A: Avoid heating if possible, as this promotes dimerization.[1] Instead:
-
Switch to a more reactive leaving group (Acid Chloride > Anhydride > NHS Ester).[1]
-
Use a nucleophilic catalyst: Add 5–10 mol% DMAP (4-Dimethylaminopyridine).[1] This forms a highly reactive N-acylpyridinium intermediate that accelerates the attack of the deactivated amine.
Q2: I am seeing hydrolysis of my acid chloride before it reacts. Yield is low. A: This indicates moisture contamination.[1][3]
-
Immediate Fix: Ensure DCM is distilled over
or passed through activated alumina. -
Process Change: If your acid chloride is unstable, generate it in situ using Thionyl Chloride (
) and use it immediately, or switch to a coupling agent (HATU) which is less moisture-sensitive than an isolated acid chloride.[1]
Q3: Can I use EDC/NHS for benzylamine acylation?
A: Yes, and it is often cleaner.[1] However, the reaction is slower than with acid chlorides.[1] Ensure you buffer the pH to ~8. Benzylamines are protonated at neutral pH (
References
-
Schotten-Baumann Reaction Conditions
-
Mechanisms of Racemization (Oxazolone Formation)
-
Concept: Azlactone formation via activated acid derivatives.[1]
-
-
Chemoselectivity in Amino Alcohol Acylation
-
Minimizing Side Reactions (Imide Formation)
-
Concept: Stoichiometric and temperature control to prevent over-acylation.[1]
-
Sources
Technical Support Center: Stability of 4-(4-Methylpiperazinocarbonyl)benzylamine
Part 1: Executive Technical Summary[1]
Does 4-(4-Methylpiperazinocarbonyl)benzylamine degrade under acidic conditions?
The short answer is: It depends on the temperature and acid concentration.
-
Thermodynamic Stability (Mild Acid/RT): The molecule is highly stable in dilute acids (e.g., 0.1% TFA, 1M HCl) at room temperature.[1] Under these conditions, the primary amine and the piperazine nitrogen protonate to form stable hydrochloride or trifluoroacetate salts. This is the preferred state for storage and HPLC analysis.
-
Kinetic Instability (Strong Acid + Heat): The molecule contains a benzamide linkage .[1] While robust, this bond is susceptible to acid-catalyzed hydrolysis under forcing conditions (e.g., 6M HCl at reflux >100°C), cleaving the molecule into 4-(aminomethyl)benzoic acid and N-methylpiperazine.
Part 2: Troubleshooting & FAQs
Scenario A: LC-MS Analysis & Method Development
Q: I see a "split peak" or poor retention in my acidic HPLC method (0.1% Formic Acid). Is the compound degrading?
Diagnosis: Likely not degradation.[1] This is a chromatographic artifact caused by the molecule's polybasic nature.
-
Mechanism: The molecule has three basic centers: the primary benzylamine, the piperazine
(amide), and the piperazine (methyl). In acidic media (pH ~2-3), the primary amine and -piperazine are fully protonated. The amide nitrogen is not protonated but participates in resonance. -
Solution:
-
Do not switch to neutral pH immediately (solubility will drop).
-
Add an ion-pairing agent: Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1] The trifluoroacetate counter-ion improves peak shape for basic amines by masking silanol interactions on the column.
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate if using Formic Acid to suppress secondary interactions.
-
Q: My mass spectrum shows a dominant peak at [M+1], but also a small peak at [M+18]. Is this hydrolysis?
Diagnosis: This is likely gas-phase adduct formation (e.g.,
-
Verification Test: If the "hydrolysis" peak retention time is identical to the parent peak, it is an adduct. True hydrolysis products (benzoic acid derivative) will have significantly different retention times (usually earlier eluting on C18 due to increased polarity).
Scenario B: Synthesis & Workup
Q: I am removing a Boc protecting group using 4M HCl in Dioxane. Will the amide linker survive?
Diagnosis: Yes. The benzamide linker is stable under standard Boc-deprotection conditions (RT, 1-4 hours).[1]
-
Caveat: Ensure the reaction is anhydrous . While the amide is stable, the presence of water in high-molarity acid increases the rate of hydrolysis.
-
Protocol: Use fresh 4M HCl/Dioxane or TFA/DCM (1:1).[1] Evaporate immediately after consumption of starting material. Do not heat.
Q: I cannot extract the compound from the aqueous acid layer into organic solvent.
Diagnosis: The compound is trapped as a salt.[1][2]
-
Mechanism: In acid, the molecule exists as a di- or tri-cation (highly water-soluble).[1] It will never partition into DCM or EtOAc in this state.
-
Corrective Action:
Part 3: Mechanistic Visualization
Diagram 1: Acid Stability & Degradation Pathways
This diagram illustrates the fate of the molecule under different acidic stress levels.[1]
Figure 1: Reaction pathways under mild vs. forcing acidic conditions.[1]
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Stable Hydrochloride Salt (Storage Form)
Use this protocol if you need to store the compound for >1 month to prevent oxidation or carbamate formation.
| Step | Action | Critical Note |
| 1 | Dissolve 100 mg of free base in 2 mL Ethanol or Methanol . | Ensure complete dissolution. |
| 2 | Cool solution to 0°C in an ice bath. | Reduces exothermicity of acid addition. |
| 3 | Dropwise add 1.0 mL of 2M HCl in Diethyl Ether (or Dioxane). | Use anhydrous acid to precipitate the salt. |
| 4 | Stir for 15 minutes. A white precipitate should form. | If no ppt, add excess Diethyl Ether (5 mL). |
| 5 | Filter the solid and wash with cold Ether.[1] | Removes excess acid and impurities. |
| 6 | Dry under high vacuum for 4 hours.[1] | Result: Hygroscopic white solid (dihydrochloride). |
Protocol 2: Acidic HPLC Method (Quality Control)
Optimized for basic piperazine-benzamides.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzamide absorption) and 210 nm (Amide/Amine).[1]
-
Expected Retention: The compound will elute earlier than neutral analogs due to protonation but should show a sharp, symmetrical peak.[1]
References
-
Cox, R. A. (2008).[1] Benzamide hydrolysis in strong acids: The last word. Journal of Physical Organic Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. (Precursor stability data).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of amide hydrolysis in acid).
-
ChemScene. (2023). Product Safety Data Sheet: 4-(4-Methylpiperazin-1-yl)benzylamine.
Sources
Technical Support Center: Overcoming Hygroscopic Challenges in Handling Methylpiperazine Salts
Welcome to the technical support center for handling methylpiperazine salts. As researchers, scientists, and drug development professionals, you are aware that the inherent properties of your reagents can significantly impact the reproducibility and success of your experiments. Methylpiperazine and its salts are versatile building blocks in pharmaceutical synthesis, but their hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere—can present considerable challenges.[1][2][3][4]
This guide is designed to provide you with practical, in-depth solutions to the most common issues encountered when working with these sensitive compounds. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also proactively prevent future complications.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions you may have about methylpiperazine salts.
Q1: What makes methylpiperazine salts hygroscopic?
The hygroscopicity of methylpiperazine salts stems from the presence of the piperazine ring, which contains two nitrogen atoms. These nitrogen atoms are basic and can readily form hydrogen bonds with water molecules from the surrounding air.[1] The specific salt form and the crystal lattice structure also play a crucial role in determining the degree of moisture absorption.[1]
Q2: I've noticed my methylpiperazine salt is clumpy and difficult to weigh accurately. What's happening?
This is a classic sign of moisture absorption.[5] When the salt absorbs water, the surface of the powder particles becomes wet and sticky, leading to agglomeration and the formation of clumps.[6][7] This not only makes accurate weighing challenging but can also impact the dissolution rate and overall reactivity of the compound in your experiments.[5]
Q3: Can the absorbed moisture affect the chemical stability of my methylpiperazine salt?
Absolutely. The presence of water can act as a medium for chemical degradation, such as hydrolysis.[8] For some active pharmaceutical ingredients (APIs), this can lead to a loss of potency or the formation of undesirable byproducts.[9]
Q4: How can I determine how hygroscopic my specific methylpiperazine salt is?
Several methods can be used to quantify hygroscopicity. A common technique is Dynamic Vapor Sorption (DVS), which measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[10][] This generates a moisture sorption isotherm, which is a definitive measure of a material's hygroscopicity.[10] Simpler gravimetric methods, where a sample is exposed to a controlled humidity environment and its weight change is monitored, can also provide a qualitative assessment.[]
Troubleshooting Guides: From Clumps to Controlled Environments
This section provides detailed, step-by-step protocols and explanations to address specific challenges you may encounter during your experiments.
Issue 1: My methylpiperazine salt has already clumped. What can I do?
Encountering a caked or clumped reagent can be frustrating. Here’s a decision-making workflow to help you salvage your material and prevent future occurrences.
Workflow for Handling Clumped Methylpiperazine Salts
Caption: Decision tree for handling clumped methylpiperazine salts.
Detailed Protocols:
-
Gentle Mechanical De-agglomeration: For minor clumping, gently breaking up the clumps with a clean, dry spatula inside a fume hood may be sufficient. The key is to avoid excessive force, which could generate dust.
-
Drying in a Vacuum Oven: If the salt is thermally stable, drying in a vacuum oven is an effective method.
-
Spread the clumped salt in a thin layer on a clean, dry watch glass or petri dish.
-
Place the dish in a vacuum oven at a low temperature (e.g., 30-40°C) to start. Always consult the material's safety data sheet (SDS) or relevant literature for thermal stability data before heating.
-
Apply a gentle vacuum and allow the salt to dry for several hours.
-
Once dry, immediately transfer the salt to a tightly sealed container with a desiccant.
-
-
Drying in a Desiccator: For thermally sensitive salts, a desiccator is a safer option.
-
Place the clumped salt in an open container inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or fresh silica gel).
-
Allow the salt to dry for 24-48 hours. The process is slower but gentler.
-
Transfer to a tightly sealed container with a desiccant for storage.
-
Issue 2: How can I accurately weigh and dispense my hygroscopic methylpiperazine salt?
Accurate weighing is critical for reproducible results. The ideal environment for handling highly hygroscopic materials is a glovebox.[12][13][14]
Experimental Workflow: Weighing in a Glovebox
Caption: Workflow for weighing hygroscopic salts in a glovebox.
Step-by-Step Protocol for Glovebox Use: [15]
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon with low oxygen and moisture levels).[15]
-
Transfer of Materials: Place your sealed container of methylpiperazine salt, a tared and labeled receiving vial, a clean and dry spatula, and any other necessary equipment into the glovebox antechamber.
-
Antechamber Cycling: Evacuate the antechamber and backfill with the inert gas of the glovebox. Repeat this cycle at least three times to remove atmospheric moisture and oxygen.[15]
-
Weighing: Bring the items from the antechamber into the main glovebox chamber. Allow the items to equilibrate to the glovebox atmosphere for a few minutes. Use a balance located inside the glovebox to accurately weigh the desired amount of salt into your receiving vial.
-
Sealing: Immediately and tightly seal the receiving vial before removing it from the glovebox.
-
Removal: Place the sealed vial back into the antechamber, cycle it back to atmospheric pressure, and then remove it.
What if I don't have a glovebox?
While a glovebox is ideal, you can still take precautions on the open bench for less sensitive salts.[16]
-
Work Quickly and Efficiently: Have everything prepared before opening the container of the methylpiperazine salt to minimize its exposure to air.
-
Use a Dry, Controlled Environment: If possible, work in a room with low humidity or inside a fume hood with a gentle flow of dry nitrogen.
-
Pre-weighed Vials: For routine reactions, consider using pre-weighed vials of the salt that are prepared in a controlled environment.[16]
Issue 3: What are the best long-term storage and formulation strategies?
Proper storage is your first line of defense against hygroscopicity.
Storage Recommendations:
| Storage Condition | Rationale | Recommended For |
| Tightly Sealed Container with Desiccant | A simple and effective way to protect the salt from ambient humidity.[17] | All methylpiperazine salts. |
| Inert Atmosphere Storage | Provides an extra layer of protection by excluding both moisture and oxygen. | Highly sensitive or valuable methylpiperazine salts. |
| Refrigeration or Freezing | Lower temperatures can slow down the rate of moisture absorption and potential degradation. Ensure the container is brought to room temperature before opening to prevent condensation. | Long-term storage of sensitive salts. |
Formulation Strategies to Mitigate Hygroscopicity:
For drug development professionals, addressing hygroscopicity at the formulation stage is crucial.[18] Several strategies can be employed to improve the stability and handling of the final product.[18][19][20]
-
Film Coating: Applying a thin, moisture-barrier film to a tablet or granule can effectively protect the hygroscopic active ingredient.[18][19]
-
Encapsulation: Enclosing the methylpiperazine salt within a polymer matrix can shield it from the environment.[18][19]
-
Co-processing with Excipients: Blending the salt with hydrophobic excipients can help to repel moisture.[18][19]
-
Crystal Engineering: It may be possible to form a less hygroscopic salt or co-crystal of the methylpiperazine derivative.[18][19]
By understanding the nature of methylpiperazine salts and implementing these practical strategies, you can overcome the challenges posed by their hygroscopicity, leading to more reliable and reproducible scientific outcomes.
References
-
Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? - Quora. (2010, October 10). Retrieved from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Liew, K. B., Peh, K. K., & Tan, Y. T. F. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1138. [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
Daley, C. J. (n.d.). Glovebox Usage. University of San Diego. Retrieved from [Link]
-
Powers, T. M. (2017). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE (Journal of Visualized Experiments), (127), e56034. [Link]
-
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Liew, K. B., Peh, K. K., & Tan, Y. T. F. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]
-
LabRepCo. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. Retrieved from [Link]
-
LYTES. (2025, October 12). Solving Electrolyte Powder Clumping: Tips and Tricks. Retrieved from [Link]
-
Binks. (n.d.). Powder Troubleshooting Tips. Retrieved from [Link]
- Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
-
Pokhrel, A., et al. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Retrieved from [Link]
-
Tetra Pak. (n.d.). Solving common powder mixing challenges. Retrieved from [Link]
-
GEMCO. (n.d.). 5 Common Powder Blending Errors Operators Make. Retrieved from [Link]
-
METER Group. (n.d.). The food manufacturer's guide to eradicating caking and clumping. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329-336. [Link]
-
Sdfine. (n.d.). n-methylpiperazine. Retrieved from [Link]
-
Pokhrel, A., et al. (2025, August 6). A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. Retrieved from [Link]
-
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Anmol Chemicals. (2025, October 20). N-Methylpiperazine Manufacturers. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
- CN102250039A - Ionic liquid of N-methyl piperazine salt and preparation method thereof. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]
-
EP3154955B1 - METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. (n.d.). European Patent Office. Retrieved from [Link]
-
Cinnirella, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 3. N-Methylpiperazine Manufacturers [anmol.org]
- 4. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solving common powder mixing challenges | Tetra Pak Global [tetrapak.com]
- 7. aqualab.com [aqualab.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 10. quora.com [quora.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Home Page [home.sandiego.edu]
- 14. munroscientific.co.uk [munroscientific.co.uk]
- 15. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 16. hepatochem.com [hepatochem.com]
- 17. lytes.uk [lytes.uk]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Impurity Separation in 4-(4-Methylpiperazinocarbonyl)benzylamine Synthesis
Executive Summary: The "Golden Rule" of Piperazine Couplings
You are likely synthesizing 4-(4-Methylpiperazinocarbonyl)benzylamine (often an intermediate for kinase inhibitors like Nilotinib analogs). The core structural challenge here is the polarity overlap between your target molecule and the starting material, 1-methylpiperazine .
The Golden Rule: Do not attempt to separate 1-methylpiperazine from the final free amine. You must achieve >99% purity at the Boc-protected intermediate stage .
Once the benzylamine is deprotected, both the product and the impurity are highly polar, basic, and water-soluble, making extraction nearly impossible and requiring expensive preparative HPLC. This guide focuses on upstream control and specific troubleshooting scenarios.
Part 1: The Logic of Separation (Visualized)
The following flowchart illustrates the critical decision points where impurities are either purged or permanently entrained.
Figure 1: The "Golden Rule" workflow emphasizing purification at the protected stage.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #402: "I can't remove 1-methylpiperazine after coupling."
User Context: "I used EDC/HOBt for coupling. NMR shows about 15% residual 1-methylpiperazine. I tried washing with water, but it persists."
Technical Diagnosis: 1-Methylpiperazine is an organic-soluble base. Washing with neutral water is ineffective because the piperazine partitions into the organic phase (DCM or EtOAc). However, your product (at this stage) is a Boc-protected amide .
-
Product: Neutral (Boc-amine) + Weakly Basic (Piperazine tertiary amine).
-
Impurity: Strongly Basic (Secondary amine pKa ~9.8).
The Fix: The pH Window Wash You need a buffer that protonates the impurity but not your product's tertiary amine to the point of water solubility.
-
Solvent: Ensure your product is in DCM (Dichloromethane). EtOAc is acceptable but DCM often solubilizes the Boc-intermediate better.
-
The Wash: Use 0.5M Citric Acid (pH ~4-5) .
-
Verification: Check the organic layer by TLC (Use stain: Ninhydrin or Dragendorff). The low Rf spot (methylpiperazine) should disappear.
Warning: Do not use strong acids (1N HCl) at this stage, or you risk premature Boc-deprotection or pulling your product into the water.
Ticket #405: "My final product is a sticky gum, not a solid."
User Context: "After TFA deprotection, I evaporated the solvent. The product is a thick oil. I need a powder for animal studies."
Technical Diagnosis: You have isolated the Trifluoroacetate (TFA) salt . These are notoriously hygroscopic and often form oils or amorphous foams rather than crystals. Furthermore, excess TFA trapped in the lattice is cytotoxic.
The Fix: Salt Exchange & Lyophilization
-
Resin Exchange: Dissolve the oil in MeOH/Water. Pass it through a Strong Anion Exchange (SAX) cartridge (e.g., bicarbonate form) to neutralize the TFA.
-
HCl Salt Formation:
-
Collect the free base (eluent).
-
Add exactly 2.0 equivalents of HCl in Dioxane or HCl in Isopropanol .
-
Why? HCl salts of piperazines are generally more crystalline than TFA salts.
-
-
Trituration: Add diethyl ether or MTBE to the alcoholic solution to force precipitation of the white hydrochloride salt.
Ticket #409: "HPLC peaks are tailing severely."
User Context: "I'm running QC on the final amine. The peak shape is terrible (Asymmetry > 2.0), making purity calculation difficult."
Technical Diagnosis: Piperazines and benzylamines interact strongly with residual silanols on standard C18 columns. This "secondary interaction" causes tailing.
The Fix: Mobile Phase Modifiers Switch to a high-pH or ion-pairing method.
-
Option A (High pH): Use an XBridge C18 or Gemini NX column (stable to pH 10).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Result: At pH 10, the amines are deprotonated (neutral), eliminating silanol interaction and sharpening the peak.
-
-
Option B (Ion Pairing): If you must use low pH (e.g., for MS sensitivity).
-
Mobile Phase: Water + 0.1% TFA (Trifluoroacetic acid).
-
Note: Formic acid is often too weak to suppress silanol activity for this specific molecule. TFA saturates the silanols.
-
Part 3: Standardized Protocols
Protocol A: Optimized Coupling & Workup
Target: Minimizing Impurities Upstream
| Step | Action | Scientific Rationale |
| 1. Activation | Dissolve 4-(Boc-aminomethyl)benzoic acid in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir 15 min. | HATU provides faster kinetics than EDC, reducing racemization and dimerization risks [1]. |
| 2. Addition | Add 1-Methylpiperazine (1.05 eq). | Use slight excess to ensure full consumption of the expensive benzoic acid derivative. |
| 3. Quench | Dilute with Ethyl Acetate .[9] Wash 2x with Sat. NaHCO3 .[7] | Removes HATU byproducts and acidic impurities. |
| 4. Critical Wash | Wash 3x with 0.5M Citric Acid . | The Purge: Removes unreacted 1-methylpiperazine (See Ticket #402). |
| 5. Drying | Dry over Na2SO4, filter, evaporate. | Yields clean Boc-intermediate ready for deprotection. |
Protocol B: Impurity Profiling (HPLC)
Use this method to validate the removal of 1-methylpiperazine.
-
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B (Hold to elute polar piperazine salts)
-
2-10 min: 5% -> 60% B
-
-
Detection: UV 254 nm (Benzoyl chromophore)
-
Expected Retention:
-
1-Methylpiperazine: ~1.5 min (Void volume, very polar)
-
Target Product: ~6.5 min
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
-
Breitenstein, W., et al. (2007). Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide. WO Patent 2007/015870. (Describes synthesis of Nilotinib intermediates). Link
-
Liu, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide... as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor.[10] Journal of Medicinal Chemistry, 60(1), 273-289. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 5. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 6. qascf.com [qascf.com]
- 7. tdcommons.org [tdcommons.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing column chromatography conditions for polar amine intermediates
Technical Support Center: Optimizing Column Chromatography for Polar Amine Intermediates
Introduction: The "Silanol Trap" and Why Amines Fail
Q: Why do my amine intermediates tail, streak, or stick irreversibly to standard silica gel?
A: The root cause is the acidity of the stationary phase. Standard silica gel (
Instead of a simple adsorption/desorption equilibrium required for separation, your amine undergoes an acid-base reaction with the silica surface, forming an ammonium-silicate salt. This ionic bond is far stronger than the dipole-dipole interactions of standard chromatography, resulting in:
-
Peak Tailing: Slow kinetics of the salt dissociation.
-
Irreversible Adsorption: Product remains at the baseline (yield loss).
-
Co-elution: Tailing peaks overlap, ruining purity.
Part 1: Stationary Phase Decision Matrix
Before mixing solvents, you must select the correct stationary phase.[1] Use this decision tree to determine the optimal media for your specific amine.
Figure 1: Decision matrix for selecting the stationary phase based on amine solubility and polarity.
Part 2: Mobile Phase Engineering (Standard Silica)
If you must use standard silica, you must suppress silanol activity.
Strategy A: The "Classic" DCM/MeOH/NH₄OH
This system is the industry standard for polar amines but is difficult to optimize due to the immiscibility of aqueous ammonia in DCM.
Protocol:
-
Prepare the Polar Modifier: Mix MeOH and Ammonium Hydroxide (
, 28-30%) in a 9:1 ratio. This is your "Solvent B". -
Base Solvent: Pure Dichloromethane (DCM) is "Solvent A".
-
Gradient: Run a gradient from 0% to 20% B.
-
Note: This results in a final mobile phase of DCM/MeOH/NH₄OH (80:18:2).
-
Warning: Do not add
Strategy B: The "Green" Alternative (EtOAc/EtOH)
DCM is toxic and expensive to dispose of. A superior, modern alternative uses Ethyl Acetate and Ethanol.
| Component | Role | Recommended Ratio |
| Ethyl Acetate (EtOAc) | Weak Solvent (Non-polar) | Base (e.g., 75%) |
| Ethanol (EtOH) | Strong Solvent (Polar) | Modifier (e.g., 25%) |
| Ammonium Hydroxide | Silanol Blocker | Add 1–2% to the total mixture |
Why it works: EtOH is more miscible with aqueous ammonia than DCM, reducing baseline noise. The elution power is similar to DCM/MeOH [1].[2]
Strategy C: Triethylamine (TEA) Doping
For lipophilic amines that are soluble in Hexane/EtOAc but still streak.
-
Protocol: Add 1% TEA to both the Hexane and EtOAc bottles.
-
Mechanism: TEA has a pKa of 10.75. It competitively binds to silanol sites (pKa ~5-7), effectively "capping" them so your product can pass through without interacting [2].
Part 3: Advanced Stationary Phases
Amine-Functionalized Silica (KP-NH)
This silica is chemically bonded with propyl-amine groups.
-
Benefit: The surface is already basic. You do not need TEA or
. -
Solvents: You can use standard Hexane/EtOAc gradients.[3][4][5]
-
Causality: The bonded amines shield the acidic silanols and repel the basic analyte, forcing it into the mobile phase and sharpening the peak [3].
Reversed-Phase C18 (High pH)
For highly polar amines that elute in the solvent front on normal phase.
-
The "2 pH Rule": To retain an amine on C18, it must be neutral (uncharged). Adjust the mobile phase pH to be 2 units higher than the amine's pKa.
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%
in water/acetonitrile. -
Caution: Ensure your C18 column is "hybrid" or rated for high pH (pH 10-12), as standard silica backbones dissolve above pH 8.
Part 4: Troubleshooting Guide
Q: My amine is stuck at the top of the column even with 10% MeOH. What now? A: You are likely experiencing "solubility lockout."
-
Diagnosis: The compound precipitated when the DCM/MeOH mixed with the hexane equilibration solvent, or the interaction with silica is too strong.
-
Fix: Switch to Amine-Functionalized Silica . If unavailable, switch the solvent system to DCM/MeOH/TEA (90:9:1) . The TEA is a stronger displacer than ammonia.
Q: I see "ghost peaks" or high baseline noise when using Ammonia. A: This is usually due to silica hydrolysis or immiscibility.
-
Fix: Switch from DCM to the EtOAc/EtOH/NH₄OH system described in Part 2. It handles water content better and is less aggressive toward the silica backbone.
Q: Can I use dry loading for polar amines? A: Yes, but avoid standard silica for the loading cartridge.
-
Reasoning: If you dry load a sticky amine onto silica, it may never elute.
-
Protocol: Dissolve sample in MeOH, mix with Celite 545 or Amine-Silica , evaporate to dryness, and load. Celite is inert and will not retain the amine [4].
Part 5: Workflow Visualization
Use this flowchart to execute the purification process.
Figure 2: Operational workflow for testing and selecting the purification method.
References
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.Link
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Mechanisms.[7]Link
-
Teledyne ISCO. (2012).[8] Purification of primary amines using RediSep C-18.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Hierarchical Affinity Engineering in Amine-Functionalized Silica Membranes for Enhanced CO2 Separation: A Combined Experimental and Theoretical Study | MDPI [mdpi.com]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Stability & Handling of 4-(4-Methylpiperazinocarbonyl)benzylamine
Compound Profile & Vulnerability Analysis
To prevent degradation, one must first understand the structural "weak points" of the molecule. 4-(4-Methylpiperazinocarbonyl)benzylamine contains three distinct functional moieties, each with specific stability profiles.
| Functional Group | Structure Fragment | Stability Risk | Primary Degradation Pathway |
| Benzylamine | CRITICAL | Carbonation: Reacts rapidly with atmospheric | |
| Tertiary Amine | MODERATE | N-Oxidation: Susceptible to N-oxide formation upon prolonged air exposure.Hygroscopicity: Absorbs moisture, leading to "gumming." | |
| Amide Linker | STABLE | Generally stable, but can hydrolyze under extreme acidic/basic conditions or prolonged moisture exposure. |
The "Achilles Heel": The primary benzylamine group is the most volatile component. In its free base form, it acts as a "
Core Storage Directives (SOP)
A. Solid State Storage
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<2 weeks).
-
Atmosphere: Must be stored under Argon (Ar) or Nitrogen (
) . -
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap-glass junction.
-
Desiccation: Secondary containment in a desiccator is mandatory.
B. Solution State Storage
-
Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate proton exchange and oxidation.
-
Stability Window:
-
DMSO/DMF (-20°C): 3–6 months.[1]
-
Aqueous Buffers:Unstable. Prepare immediately before use.
-
C. Salt vs. Free Base
If you synthesized the compound as a Free Base , it is highly unstable.
-
Recommendation: Convert to a Dihydrochloride (
) or Trifluoroacetate (TFA) salt immediately for storage. The protonated amine is significantly more resistant to oxidation and carbonation.
Degradation Mechanism Visualization
The following diagram illustrates the cascade of failure if the compound is improperly stored.
Figure 1: Primary degradation pathways. The
Troubleshooting Guide & FAQs
Issue 1: "The white powder turned into a yellow sticky gum."
-
Diagnosis: Hygroscopic Failure & Oxidation. The tertiary amine in the piperazine ring is hygroscopic. Once it pulls water from the air, it creates a local aqueous environment that accelerates the oxidation of the benzylamine (turning it yellow).
-
Corrective Action:
-
Dissolve the gum in DCM (Dichloromethane).
-
Wash with aqueous
. -
Dry over
and re-concentrate. -
Critical: Store the recovered material in a desiccator.
-
Issue 2: "The compound won't dissolve in DCM/Chloroform anymore."
-
Diagnosis: Carbamate Formation. You likely left the bottle open. The benzylamine reacted with air
to form a zwitterionic carbamate species, which is generally insoluble in non-polar organic solvents. -
Verification: Run an LC-MS. Look for a mass shift of +44 Da (Carboxylation).
-
Corrective Action: Acidify the mixture. Treat the solid with dilute HCl. This will decarboxylate the carbamate (releasing
gas) and return the amine to its soluble salt form.
Issue 3: "I see 'Twin Peaks' in my HPLC trace."
-
Diagnosis: Salt/Base Equilibrium. If your HPLC mobile phase is not sufficiently buffered, you may be separating the free base and the salt form of the piperazine/benzylamine on the column.
-
Corrective Action: Ensure your mobile phase contains 0.1% TFA or 0.1% Formic Acid to force the entire population into the protonated state.
Protocol: Inert Handling of Reactive Amines
Objective: Transfer 100 mg of 4-(4-Methylpiperazinocarbonyl)benzylamine without degradation.
-
Preparation:
-
Oven-dry all glassware (vials, spatulas) at 120°C for 2 hours.
-
Equip the source bottle with a rubber septum if possible.
-
-
Purging:
-
Insert a generic needle connected to an Argon line into the source bottle (headspace only) to create positive pressure.
-
Note: Do not bubble gas directly into the powder, as static charge may scatter the fine solid.
-
-
Transfer:
-
Ideally: Perform weighing inside a glovebox or a glove bag.
-
Alternatively: Use the "inverted funnel" method where a stream of Argon flows over the balance pan during weighing.
-
-
Sealing:
-
Flush the headspace of the receiving vial with Argon for 10 seconds before capping.
-
Wrap the cap immediately with Parafilm or electrical tape.
-
References
-
ACS Catalysis. (2020). Advantages in Using Inexpensive CO2 To Favor Photocatalytic Oxidation of Benzylamines.[2] (Demonstrates the rapid reactivity of benzylamines with
and oxidative pathways). -
National Institutes of Health (PMC). (2014). Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine).
). -
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. (Standard protocols for handling air-sensitive reagents).[3][4]
-
Schlenk Line Survival Guide. (2023). Performing Sensitive Reactions without a Schlenk Line. (Techniques for inert gas handling using balloons and septa).
Sources
Validation & Comparative
Analytical Methodologies for Interpreting the ¹H NMR Spectrum of 4-(4-Methylpiperazinocarbonyl)benzylamine
Executive Summary
4-(4-Methylpiperazinocarbonyl)benzylamine is a critical structural motif and intermediate in the synthesis of various targeted therapeutics, particularly kinase inhibitors. Accurate structural verification of this intermediate is paramount for downstream active pharmaceutical ingredient (API) purity. However, interpreting its ¹H NMR spectrum presents a unique mechanistic challenge: the restricted rotation of the piperazine amide bond. This guide objectively compares the performance of different NMR analytical platforms—Benchtop NMR, High-Field 1D NMR, and 2D NMR—in resolving these structural complexities.
The Mechanistic Challenge: Amide Bond Restricted Rotation
In N-acylated piperazines like 4-(4-Methylpiperazinocarbonyl)benzylamine, the C–N amide bond possesses partial double-bond character. This structural feature restricts free rotation at room temperature, trapping the piperazine ring in 1 on the NMR timescale[1].
Consequently, the protons on the piperazine ring—specifically the N-CH₂ groups adjacent to the carbonyl—exhibit significant signal broadening or split into complex multiplets rather than presenting as simple, first-order coupling patterns[1]. This dynamic exchange phenomenon often leads to misinterpretation if the analytical platform lacks sufficient resolution.
Analytical Platform Comparison
To objectively evaluate how different NMR platforms handle these structural complexities, we compare three distinct analytical approaches:
-
Benchtop NMR (60–100 MHz) : Benchtop systems provide 2 ideal for routine process control and QA/QC[2]. However, because signal width (in Hz) remains constant while the frequency scale compresses,3[3]. For this specific molecule, the benzylamine -CH₂- and the broadened piperazine protons often merge into an unresolvable multiplet, making quantification difficult without peak deconvolution software.
-
High-Field 1D ¹H NMR (600 MHz) : The gold standard for structural elucidation. The increased dispersion resolves the aromatic AA'BB' system and clearly separates the benzylamine singlet from the piperazine rotamer peaks[3]. However, the fundamental dynamic exchange broadening of the piperazine ring remains present at 298 K.
-
2D HSQC/COSY (600 MHz) : Provides unambiguous assignment by correlating proton signals to their respective ¹³C shifts. This effectively bypasses 1D overlap issues and confirms that the complex multiplets belong to the same rotameric populations.
Quantitative Data Presentation: Comparative ¹H NMR Assignments
Note: Chemical shifts (δ) are approximate values in DMSO-d₆ at 298 K.
| Proton Environment | Expected Shift (δ, ppm) | Benchtop (60 MHz) Resolution | High-Field (600 MHz) Resolution | Diagnostic Value |
| Aromatic (4H) | 7.30 - 7.50 | Broad multiplet | Two distinct doublets (AA'BB') | Moderate |
| Benzylamine CH₂ (2H) | 3.85 | Overlaps with piperazine | Sharp singlet | High |
| Piperazine N1-CH₂ (4H) | 3.40 - 3.70 | Unresolved broad hump | Two broad multiplets (rotamers) | Low (due to broadening) |
| Piperazine N4-CH₂ (4H) | 2.30 - 2.50 | Overlaps with DMSO/N-CH₃ | Broad multiplets | Moderate |
| N-Methyl (3H) | 2.20 | Sharp singlet | Sharp singlet | Extremely High |
| Amine NH₂ (2H) | 1.80 (variable) | Broad, often lost in baseline | Broad singlet | Low (exchangeable) |
Workflow Visualization
Workflow for selecting NMR analytical platforms to resolve restricted rotation and signal overlap.
Self-Validating Experimental Protocol: Variable Temperature (VT) NMR
To prove that signal broadening is caused by dynamic conformational exchange rather than poor shimming or static impurities, a VT-NMR protocol acts as a self-validating system. By increasing the thermal energy of the system, the exchange rate between rotamers exceeds the NMR timescale, causing the1[1].
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ due to its higher boiling point (189°C), allowing for a wider temperature range during VT experiments without the risk of solvent boiling or probe damage.
-
-
Baseline Acquisition (298 K) : Acquire a standard 1D ¹H NMR spectrum at 25°C. Note the broadness of the piperazine N1-CH₂ signals (~3.4–3.7 ppm).
-
Incremental Heating : Increase the probe temperature in 10 K increments up to 373 K (100°C). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.
-
Causality: Gradual heating prevents thermal shock to the probe and allows precise determination of the coalescence temperature (Tc).
-
-
High-Temperature Acquisition (373 K) : At 100°C, acquire the spectrum. The previously broad piperazine signals will resolve into sharp, first-order multiplets, validating that the room-temperature broadening was due to restricted amide bond rotation[1].
-
Cooling and Verification (The Self-Validation Step) : Return the probe to 298 K and re-acquire the spectrum.
-
Causality: This ensures the sample did not thermally degrade. If the spectrum perfectly matches the baseline acquisition, the spectral changes are confirmed to be purely physical (conformational exchange) rather than chemical degradation.
-
References
1.[1] Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2.[3] Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 3.[2] Labcompare. (2020). New Fields and Exciting Applications for Benchtop NMR Instruments.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. labcompare.com [labcompare.com]
- 3. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
Comparative Guide: Bioactivity of Methylpiperazine vs. Piperazine Benzylamine Analogs
Executive Summary: The Pharmacophore Divergence
In the architecture of bioactive molecules, the piperazine ring acts as a privileged scaffold, offering a rigid, six-membered spacer that positions functional groups with high fidelity.[1] However, the substituent on the secondary nitrogen—specifically the choice between a Methyl (N-methylpiperazine, NMP) and a Benzyl (N-benzylpiperazine, BZP) group—creates a fundamental bifurcation in pharmacological trajectory.
This guide objectively compares these two analogs. While NMP is predominantly utilized as a physicochemical modulator (enhancing solubility and bioavailability in kinase inhibitors like Imatinib), BZP functions as a pharmacodynamic driver , exhibiting intrinsic affinity for monoamine transporters (DAT, SERT) and acting as a CNS stimulant.
Physicochemical & Structural Analysis
The choice between methyl and benzyl substitution dictates the molecule's interaction with the biological solvent (water) and the lipid bilayer.
| Feature | N-Methylpiperazine (NMP) | N-Benzylpiperazine (BZP) | Impact on Bioactivity |
| Structure | Compact, polar-accessible | Bulky, hydrophobic aromatic ring | NMP: Low steric hindrance; BZP: |
| Lipophilicity (LogP) | ~ -0.6 to 0.0 (Hydrophilic) | ~ 2.0 to 2.5 (Lipophilic) | NMP: Enhances aqueous solubility. BZP: Enhances BBB permeability. |
| pKa (Basic N) | ~ 9.0 (Strong base) | ~ 9.0 (Strong base) | Both form stable salts (HCl, Citrate) for formulation. |
| Metabolic Lability | N-Demethylation (Slow) | Hydroxylation / N-Dealkylation | BZP metabolites (e.g., benzylamine) can be bioactive. |
| Primary Utility | Solubility Anchor / PK Enhancer | Receptor Ligand (GPCRs/Transporters) | NMP is often an auxiliary unit; BZP is a core pharmacophore. |
Pharmacological Profiles[1][2][3][4][5][6]
A. CNS Activity: The Benzyl Dominance
Target: Monoamine Transporters (DAT, SERT, NET) & 5-HT Receptors.
-
Piperazine Benzylamine (BZP): The benzyl group provides the necessary hydrophobic bulk to occupy the orthosteric binding site of monoamine transporters. It mimics the phenethylamine structure of amphetamines.
-
Mechanism: BZP reverses the direction of dopamine and serotonin transporters, causing a flood of neurotransmitters into the synaptic cleft. It also acts as a 5-HT
agonist. -
Data Point: BZP binds to 5-HT receptors with
values often in the low micromolar to nanomolar range, depending on ring substitution (e.g., 3-trifluoromethyl-BZP is highly potent).
-
-
Methylpiperazine (NMP): Lacks the hydrophobic "anchor" (benzyl ring) required for high-affinity binding to these pockets.
-
Observation: NMP derivatives in CNS drugs (e.g., Clozapine, Olanzapine) usually rely on other parts of the molecule (tricyclic systems) for receptor binding; the NMP moiety primarily ensures the drug dissolves in the gut.
-
Diagram 1: CNS Signaling Pathway (BZP Mechanism)
Caption: BZP induces non-exocytotic release of dopamine by reversing transporter flux.
B. Oncology & Kinase Inhibition: The Methyl Utility
Target: Tyrosine Kinases (BCR-ABL, EGFR, VEGFR).
-
Methylpiperazine (NMP): A staple in modern kinase inhibitors (e.g., Imatinib/Gleevec).
-
Role: The terminal N-methylpiperazine serves two critical functions:
-
Solubility: The basic nitrogen forms a water-soluble salt.
-
H-Bonding: The nitrogen often accepts a hydrogen bond from the kinase backbone or solvent water network within the ATP-binding pocket.
-
-
Data Point: In Imatinib, removal of the N-methylpiperazine moiety drastically reduces oral bioavailability due to insolubility, though intrinsic IC50 against ABL kinase might remain similar.
-
-
Piperazine Benzylamine (BZP): Less common in kinase inhibitors due to steric clash. The benzyl group is too bulky for the solvent-exposed regions where the solubilizing tail usually sits. However, BZP derivatives are explored in cytotoxic agents where lipophilicity facilitates cell membrane penetration.
Diagram 2: Kinase Inhibitor Design Logic (NMP Role)
Caption: NMP acts as a solvent-exposed solubility anchor in kinase inhibitor design.
Experimental Protocols
As a scientist, you must validate these bioactivities. Below are self-validating protocols for synthesis and testing.
Protocol A: Synthesis of N-Substituted Piperazines
Objective: Create a library of NMP and BZP analogs for SAR study.
Method: Nucleophilic Substitution (
-
Starting Material: 1-Boc-piperazine (to protect one amine).
-
Reaction A (Benzyl):
-
Reagent: Benzyl bromide derivatives (1.1 eq).
-
Base:
(2.0 eq) in Acetonitrile. -
Conditions: Reflux, 4-6 hours.
-
Validation: TLC (disappearance of starting amine).
-
-
Reaction B (Methyl):
-
Note: Direct methylation often leads to quaternization.
-
Preferred: Reductive amination with Formaldehyde (37% aq) and
in DCM.
-
-
Deprotection: TFA/DCM (1:1) to remove Boc.
-
Purification: Acid-base extraction.
-
Critical Step: Adjust pH to >12 to extract the free base piperazine into organic layer.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine if the lipophilic BZP confers higher cytotoxicity than the polar NMP.
Workflow:
-
Cell Lines: HeLa (Cervical Cancer) and HEK293 (Normal control).
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Compound A: N-Methylpiperazine derivative (0.1 - 100
). -
Compound B: N-Benzylpiperazine derivative (0.1 - 100
). -
Control: Doxorubicin (Positive), DMSO (Negative).
-
-
Incubation: 48 hours at
, 5% . -
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan in DMSO. -
Readout: Absorbance at 570 nm.
-
Calculation:
Expectation: BZP derivatives often show lower (higher toxicity) due to non-specific membrane disruption if not targeted, whereas NMP derivatives are often inactive unless attached to a pharmacophore.
References
-
BenchChem. (2025).[2] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Retrieved from
-
European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. Retrieved from
-
National Institutes of Health (NIH). (2017). Effect of N-Benzylpiperazine... on Memory in Mice. PubMed. Retrieved from
-
MDPI. (2023).[3] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from
-
US Dept of Justice. (2020). N-benzylpiperazine (BZP) Drug Profile. DEA Diversion Control. Retrieved from
Sources
The Organic Architect's Blueprint: A Comparative Guide to Structure-Activity Relationships of Benzylamine Linkers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a covalent tether but a critical determinant of success or failure. It is the molecular architect that dictates the stability, solubility, and conditional release of a potent payload. Among the various linker technologies, the benzylamine-based systems, most notably the p-aminobenzyl carbamate (PABC) self-immolative spacer, have become a cornerstone of modern ADC design.
This guide provides a deep, comparative analysis of the Structure-Activity Relationship (SAR) of benzylamine linkers. We will move beyond a mere listing of components to explore the causal relationships between chemical structure and biological performance. This guide is designed to be a self-validating system, grounding its claims in established protocols and data, thereby empowering researchers to make informed decisions in their own drug development campaigns.
Part 1: The Central Role of the Benzylamine Linker: Stability Meets Conditional Release
The primary function of a cleavable linker in an ADC is to remain steadfastly stable in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[] However, upon internalization into the target cancer cell, it must efficiently release the payload to enact its cell-killing function.[2] Benzylamine linkers, specifically the PABC system, achieve this through a clever self-immolative mechanism.
Once a trigger initiates the cleavage (e.g., enzymatic cleavage of a dipeptide attached to the PABC's amino group), a cascade of electron-releasing events is set in motion. This leads to a 1,6-elimination reaction, which liberates the unmodified payload, carbon dioxide, and the linker remnant.[3] This "traceless" release is a significant advantage, as the payload is not encumbered by residual linker fragments that might impair its activity.
Caption: Comparative overview of linker release mechanisms.
Part 4: Essential Experimental Protocols
To conduct robust SAR studies, standardized and reproducible protocols are essential. The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of an Activated PABC Linker
This protocol describes the synthesis of a key intermediate, p-aminobenzyl alcohol, and its subsequent activation for payload conjugation.
Step 1: Synthesis of p-Aminobenzyl Alcohol from p-Nitrobenzyl Alcohol
-
Rationale: This reduction is a common and high-yielding method to obtain the necessary precursor. Catalytic hydrogenation is often preferred for its clean reaction profile. [4]1. Dissolve p-nitrobenzyl alcohol (1 eq.) in a suitable solvent like ethanol or methanol in a flask appropriate for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude p-aminobenzyl alcohol, which can be purified by column chromatography or recrystallization. [4] Step 2: Formation of an Activated PABC Linker (e.g., PABC-PNP)
-
Rationale: This step converts the benzyl alcohol into a reactive carbonate ester, which can then efficiently react with an amine-containing payload to form the carbamate linkage.
-
Dissolve p-aminobenzyl alcohol (1 eq.), with its amino group suitably protected (e.g., with a Boc group), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as pyridine or triethylamine (1.5 eq.).
-
Slowly add a solution of 4-nitrophenyl chloroformate (PNP-Cl) (1.2 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting activated linker by flash column chromatography.
Protocol 2: Two-Step Lysine Conjugation of a Payload to an Antibody
-
Rationale: This protocol details the conjugation of the payload to the linker, followed by attachment of the linker-payload construct to the lysine residues of the antibody. This is a common strategy for creating ADCs with non-cleavable linkers or for payloads that are not amenable to direct conjugation. [5][6] Step 1: Conjugation of Payload to Activated Linker
-
Dissolve the amine-containing payload (1 eq.) and the activated PABC linker from Protocol 1 (1.1 eq.) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq.) to facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours until TLC or LC-MS analysis shows complete formation of the linker-payload conjugate.
-
Purify the product using HPLC to obtain the pure linker-payload construct.
Step 2: Conjugation of Linker-Payload to Antibody
-
Prepare the antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
-
Activate the linker-payload construct if it has a terminal carboxylic acid by reacting it with N-hydroxysuccinimide (NHS) and a coupling agent like EDC to form an NHS ester.
-
Add a 5- to 20-fold molar excess of the activated linker-payload solution to the antibody solution.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other reagents.
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
-
Rationale: This assay directly measures the susceptibility of the linker to cleavage by a key lysosomal protease, providing a quantitative measure of its release characteristics. [7][8]
-
Reagents & Materials:
-
ADC construct (e.g., 10 µM in assay buffer).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.
-
Quenching Solution: Acetonitrile with an internal standard (for LC-MS).
-
96-well plate or microcentrifuge tubes.
-
-
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a 96-well plate, add the ADC solution to each well.
-
Initiate the reaction by adding the activated Cathepsin B solution (final concentration typically 20-100 nM).
-
Include a "no-enzyme" control to assess linker stability in the assay buffer.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an excess of cold Quenching Solution to the respective wells.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released payload relative to the intact ADC.
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
-
Protocol 4: ADC Plasma Stability Assay
-
Rationale: Assessing stability in plasma is critical for predicting in vivo performance. This protocol addresses the known species-specific differences in linker stability. It is crucial to test in both human and mouse plasma, as certain linkers (like Val-Cit) are notoriously unstable in mouse plasma due to the activity of carboxylesterase Ces1c, an issue not present in human plasma. [9]This understanding is vital for correctly interpreting preclinical mouse efficacy and toxicity data. []
-
Reagents & Materials:
-
ADC of interest.
-
Human and mouse plasma (e.g., with heparin or EDTA as anticoagulant).
-
Phosphate-buffered saline (PBS) as a control.
-
Immunoaffinity capture beads (e.g., Protein A/G).
-
LC-MS system.
-
-
Procedure:
-
Incubate the ADC at a final concentration of ~100 µg/mL in human plasma, mouse plasma, and PBS in separate tubes at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each tube.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).
-
A decrease in DAR over time indicates payload deconjugation. Plot the average DAR versus time for each plasma type to compare stability profiles.
-
Caption: A typical workflow for SAR studies of a benzylamine linker.
Conclusion
The Structure-Activity Relationship of benzylamine linkers is a complex but critical area of study in the development of targeted therapies. By systematically modifying the electronic and steric properties of the linker, and by rigorously evaluating these changes through standardized protocols, researchers can fine-tune the performance of their drug conjugates. This guide has provided a framework for this process, grounded in the principles of scientific integrity and supported by actionable experimental methodologies. The optimal linker is rarely found by chance; it is engineered through a deep understanding of the interplay between chemical structure and biological function.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers. BenchChem.
- BenchChem. (2025). Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Nature. (2018). Improving stability of antibody-drug conjugates in mouse models.
- Parexel. (2025).
- BenchChem. (2025). A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable. BenchChem.
- Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Royal Society of Chemistry.
- Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.
- Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
- Sciclix. (n.d.). 1.2.
- MDPI. (2017).
- ResearchGate. (n.d.). SAR of the substituted benzyl group.
- Springer Nature Experiments. (n.d.). Protocols for Lysine Conjugation.
- ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.
- PMC. (n.d.).
- BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
- ResearchGate. (2014). ECOFRIENDLY SYNTHESIS OF p-AMINOBENZYL ALCOHOL USING ELECTROCHEMICAL TECHNIQUES.
- ResearchGate. (2023). Effects of Electron Donating Ability of Substituents and Molecular Conjugation on the Electronic Structures of Organic Radicals.
- PMC. (2025). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. PMC.
- ResearchGate. (2025). Effect of electron-donating and electron-withdrawing substituents on para-substituted phenols for the oxidative coupling kinetics with 4-amino-N,N-dimethylaniline: an integrated experimental and computational study.
- PubMed. (2024).
- PMC. (n.d.).
Sources
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciclix.com [sciclix.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. Table 3.4.3, Round 1 SAR and Changes to the Linker Domain - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Analysis of 4-(4-Methylpiperazinocarbonyl)benzylamine
Executive Summary
The analysis of 4-(4-Methylpiperazinocarbonyl)benzylamine presents a classic chromatographic challenge: separating a highly polar, dual-basic molecule containing both a primary benzylamine and a tertiary methylpiperazine moiety. Traditional reversed-phase methods often fail, yielding severe peak tailing and poor retention due to secondary silanol interactions.
This guide objectively compares three distinct chromatographic approaches—Traditional Acidic C18 , Ion-Pairing Chromatography (IPC) , and High-pH Reversed-Phase (High-pH RP) —to identify the most robust protocol for purity analysis. Based on experimental logic and structural properties, High-pH RP on Hybrid Silica is identified as the superior methodology for routine quality control.
Molecule Profile & Chromatographic Challenges
To develop a robust method, one must first understand the analyte's interaction with the stationary phase.
-
Analyte: 4-(4-Methylpiperazinocarbonyl)benzylamine
-
Key Functional Groups:
-
Benzylamine (Primary Amine): High pKa (~9.5), responsible for strong silanol interactions.
-
N-Methylpiperazine (Tertiary Amine): High pKa (~9.0), contributes to basicity and polarity.
-
Benzamide Linker: Provides the UV chromophore (typically
~240-260 nm).
-
-
The "Basic Amine" Problem: At standard acidic pH (pH 2-3), both amine groups are fully protonated (
and ). These cations interact electrostatically with residual anionic silanols ( ) on the silica surface, causing peak tailing and retention variability.
Mechanism of Interaction Diagram
Caption: Mechanism of peak tailing for basic amines on traditional silica columns.
Comparative Methodology Analysis
We evaluated three protocols commonly used for piperazine derivatives. The comparison focuses on Peak Symmetry (As) , Theoretical Plates (N) , and Method Robustness .
Comparison Table: Performance Metrics
| Feature | Method A: Traditional Acidic | Method B: Ion-Pairing (IPC) | Method C: High-pH RP (Recommended) |
| Stationary Phase | Standard C18 (Silica-based) | Standard C18 (Silica-based) | Hybrid Silica C18 (e.g., XBridge, Gemini) |
| Mobile Phase | 0.1% TFA or Formic Acid | Hexanesulfonate / TFA | 10mM Ammonium Bicarbonate (pH 10) |
| Peak Shape | Poor (Tailing Factor > 2.0) | Excellent (Tailing Factor < 1.2) | Superior (Tailing Factor < 1.1) |
| Equilibration | Fast (< 10 min) | Very Slow (> 60 min) | Fast (< 15 min) |
| MS Compatibility | Yes | No (Non-volatile salts) | Yes (Volatile buffer) |
| Column Life | Moderate | Moderate | High (If Hybrid Silica is used) |
Deep Dive into Methodologies
Method A: The "Default" Failure (Acidic C18)
-
Protocol: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1]
-
Outcome: TFA acts as a weak ion-pairing agent, suppressing some silanol activity. However, for a dual-amine molecule like this, TFA is often insufficient. The peak typically exhibits a "shark fin" shape with significant tailing, making integration of low-level impurities (0.1%) impossible.
-
Verdict: Not Recommended for purity analysis.
Method B: The "Old School" Fix (Ion-Pairing)
-
Protocol: Addition of sodium hexanesulfonate or heptanesulfonate to the acidic mobile phase.
-
Mechanism: The sulfonate anion forms a neutral ion pair with the protonated amine, increasing retention and masking silanol interactions [1].
-
Outcome: Sharp peaks and good resolution.
-
Drawbacks:
-
Hysteresis: The column becomes permanently modified; you cannot use it for other methods.
-
Incompatibility: Non-volatile salts prevent LC-MS confirmation of impurities.
-
-
Verdict: Viable alternative only if LC-MS is not required.
Method C: The Modern Standard (High-pH on Hybrid Silica)
-
Protocol: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile on a Hybrid (Ethylene-Bridged) Silica column.
-
Mechanism: At pH 10, the amines (pKa ~9) are largely deprotonated (neutral). Neutral basic molecules do not interact with silanols and have higher hydrophobicity, leading to better retention and perfect peak symmetry. Hybrid silica is required to survive the dissolution of silica that normally occurs at pH > 8.
-
Verdict: Highly Recommended. It offers the best balance of peak shape, MS compatibility, and robustness.
Recommended Protocol: High-pH Reversed-Phase
This protocol is designed to be self-validating, ensuring specificity for the target molecule and its likely synthetic impurities.
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities) |
| Injection Vol | 5 - 10 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar salts) |
| 2.0 | 5 | Start Gradient |
| 15.0 | 90 | Elute main peak & hydrophobics |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Note: The initial low organic hold is critical to retain the polar benzylamine fragment if hydrolysis occurs.
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause solvent mismatch peaks in high pH conditions).
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for sensitivity check (LOQ).
Method Development Workflow
Use the following decision tree to adapt this guide if specific impurities (e.g., regioisomers) require higher selectivity.
Caption: Decision tree for optimizing the HPLC method for basic piperazine derivatives.
Troubleshooting & Robustness
Common Failure Modes
-
Peak Splitting:
-
Cause: Sample solvent is too strong (e.g., 100% MeOH) or too acidic compared to the mobile phase.
-
Fix: Dissolve sample in the starting mobile phase (5% ACN / 95% Buffer).
-
-
Retention Time Drift:
-
Cause: pH fluctuation in Mobile Phase A. Ammonium bicarbonate is volatile.
-
Fix: Prepare fresh buffer daily and seal bottles tightly.
-
-
Ghost Peaks:
-
Cause: Carryover of the "sticky" basic amine.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (The acid in the wash helps solubilize the base from the needle surface).
-
Validation Criteria (Self-Check)
-
System Suitability: The %RSD of 5 replicate injections must be < 2.0%.
-
Linearity:
over the range of 50% to 150% of target concentration.[2] -
LOD/LOQ: Signal-to-noise ratio > 3 (LOD) and > 10 (LOQ).
References
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. (2012).[3] Retrieved from [Link]
-
MDPI. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022).[2][3] Retrieved from [Link]
Sources
Infrared (IR) spectroscopy peaks for identifying amide and amine functionalities
This guide provides an advanced technical comparison of Infrared (IR) spectroscopy signatures for amide and amine functionalities. It is designed for analytical chemists and drug development professionals requiring high-fidelity structural elucidation.
Executive Summary
In pharmaceutical development, distinguishing between amines (basic, nucleophilic) and amides (neutral, resonance-stabilized) is critical for predicting solubility, bioavailability, and metabolic stability. While Mass Spectrometry (MS) provides molecular weight, IR spectroscopy is the gold standard for identifying the electronic environment of the nitrogen atom.
This guide focuses on the spectral fingerprints that differentiate these groups, specifically the interplay between the N-H stretching region (3500–3100 cm⁻¹) and the Carbonyl/Fingerprint region (1700–1500 cm⁻¹) .
Key Differentiator
-
Amides possess a strong Dipole Moment due to the Carbonyl (C=O), resulting in the intense Amide I band (~1660 cm⁻¹).
-
Amines lack this carbonyl, making their spectra defined solely by N-H modes and weaker C-N vibrations.[1]
Theoretical Foundation: Vibrational Modes
Understanding the origin of the peaks allows for accurate interpretation of complex spectra.
| Vibrational Mode | Description | Diagnostic Value |
| N-H Stretch (Asymmetric) | High energy; anti-phase stretching of two N-H bonds. | Primary Amines/Amides (Doublet, higher |
| N-H Stretch (Symmetric) | In-phase stretching of two N-H bonds. | Primary Amines/Amides (Doublet, lower |
| Amide I (C=O Stretch) | Stretching of the carbonyl bond.[2] | Definitive for Amides. Most intense peak. |
| Amide II (Mixed Mode) | Coupling of N-H bending and C-N stretching.[2] | Distinguishes Secondary Amides.[1][3][4][5][6][7][8] |
| N-H Scissoring | Bending deformation of the | Confirms Primary Amines. |
Visualization of Vibrational Logic
The following diagram illustrates the decision logic based on vibrational modes.
Figure 1: Decision matrix for classifying nitrogen-containing functionalities based on IR spectral features.
Comparative Analysis: Spectral Fingerprints
A. The N-H Stretching Region (3500 – 3100 cm⁻¹)
This region indicates the substitution level (Primary, Secondary, Tertiary).
| Feature | Primary ( | Secondary ( | Tertiary ( |
| Band Count | Two (Doublet) | One (Singlet) | None |
| Assignment | Asym (~3500) & Sym (~3400) | Single N-H Stretch (~3350) | N/A |
| Intensity | Medium to Weak | Weak (often sharp) | N/A |
| Amide vs. Amine | Amide N-H bands are often sharper and more intense than Amine N-H bands due to resonance stiffening of the bond. |
B. The Carbonyl & Bending Region (1700 – 1500 cm⁻¹)
This region confirms the functionality type (Amide vs. Amine).
| Feature | Primary Amide | Secondary Amide | Primary Amine | Secondary Amine |
| 1690-1630 cm⁻¹ | Amide I (Strong C=O) | Amide I (Strong C=O) | N-H Scissoring (Medium/Broad) | No band (usually) |
| 1620-1590 cm⁻¹ | N-H Bend (Overlaps Amide I) | - | - | - |
| 1570-1515 cm⁻¹ | - | Amide II (Strong, Broad) | - | - |
| 850-750 cm⁻¹ | N-H Wag (Broad) | N-H Wag (Broad) | N-H Wag (Broad) | N-H Wag (Broad) |
Critical Insight: The Amide II band (~1550 cm⁻¹) is a definitive marker for Secondary Amides . It is absent in Primary Amides (which bend higher, ~1600) and Tertiary Amides (no H).[6] It is also absent in amines.
Experimental Protocols: Validating the Spectrum
To ensure scientific integrity, one must control for Hydrogen Bonding . In solid samples (KBr pellets), H-bonding broadens peaks and shifts them to lower wavenumbers, obscuring the "Doublet vs. Singlet" distinction.
Protocol: Dilution Method for Free N-H Detection
This protocol isolates "free" N-H vibrations to verify primary/secondary classification.
Objective: Eliminate intermolecular H-bonding to resolve N-H stretching doublets.
-
Solvent Selection: Use a non-polar, non-hygroscopic solvent (e.g., Carbon Tetrachloride (
) or Chloroform ( ) ). Note: may show weak H-bonding; is preferred if safety regulations permit. -
Sample Preparation:
-
Prepare a concentrated solution (5%) and a dilute solution (0.5%).
-
Use a liquid IR cell with Calcium Fluoride (
) or NaCl windows (0.1 mm to 1.0 mm path length).
-
-
Acquisition:
-
Scan the background (pure solvent).
-
Scan the dilute sample.[9]
-
-
Analysis:
-
Solid State (KBr): Expect broad bands ~3300 cm⁻¹.
-
Dilute Solution: Expect sharp, distinct bands shifted to higher wavenumbers (~3400-3500 cm⁻¹).
-
Verification: If a broad "singlet" in solid state resolves into two sharp spikes in solution, the analyte is a Primary functionality.
-
Diagram: H-Bonding Effect Workflow
Figure 2: Workflow for using dilution to resolve H-bonding artifacts in N-H spectral analysis.
Common Pitfalls & Troubleshooting
The "Overtone" Trap (Primary vs. Secondary)
-
Issue: Primary amines/amides often show a weak "overtone" band (Fermi resonance) of the bending mode (~1600 x 2 = 3200 cm⁻¹).
-
Confusion: This can make a Primary Doublet look like a "Triplet" or confuse a Secondary Singlet.
-
Solution: Focus on the intensity . The fundamental stretches (3400/3500) are significantly stronger than the overtone (~3200).
Amide II vs. Alkene C=C[11]
-
Issue: The Amide I band (1660) and Amide II band (1550) can be confused with C=C stretches.
-
Solution: Amide I is usually much more intense than a C=C stretch due to the high polarity of the Carbonyl. Additionally, check for the N-H stretch; if N-H is present, the 1660 peak is likely Amide I.
Tertiary Amides (The "Invisible" Nitrogen)
-
Issue: Tertiary amides have no N-H stretch and no Amide II band. They look like ketones.
-
Solution: Look for the Amide III band (C-N stretch) around 1400-1200 cm⁻¹, though this is difficult. The most reliable confirmation for tertiary amides is the Amide I frequency (usually lower than ketones, ~1650 vs 1715 cm⁻¹) and complementary NMR data.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for organic spectroscopy).
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
NIST Chemistry WebBook . Infrared Spectra of Amides and Amines. National Institute of Standards and Technology. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 3. iransilicate.com [iransilicate.com]
- 4. projectguru.in [projectguru.in]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
Validation of 4-(4-Methylpiperazinocarbonyl)benzylamine synthesis against commercial standards
Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Technical Validation Guide.
Executive Summary: The "Make vs. Buy" Decision
In medicinal chemistry—specifically within the kinase inhibitor and GPCR ligand space—the 4-(4-Methylpiperazin-1-ylcarbonyl)benzylamine moiety (CAS: 216144-45-5) is a critical "solubilizing tail." It balances lipophilicity with aqueous solubility due to the basic N-methylpiperazine group.
While commercial sources exist, batch-to-batch variability in salt forms (HCl vs. TFA salts) and residual palladium from reduction steps can catastrophically affect sensitive downstream cross-coupling reactions (e.g., Buchwald-Hartwig).
This guide provides a rigorous validation protocol comparing an optimized In-House Synthesis (via Nitrile Reduction) against Commercial Standards . We demonstrate that while commercial sources offer convenience, in-house synthesis provides superior control over salt stoichiometry and metal scavenging, essential for late-stage functionalization.
Synthesis Strategy: The "Test" Article
To validate performance, we must first establish the synthesis route. The most robust industrial route involves the amide coupling of 4-cyanobenzoyl chloride followed by catalytic hydrogenation.
Protocol A: Optimized In-House Synthesis
Step 1: Amide Coupling
-
Reagents: 4-Cyanobenzoyl chloride (1.0 eq), N-Methylpiperazine (1.1 eq), TEA (2.0 eq), DCM (10 vol).
-
Procedure: Cool amine/base mixture to 0°C. Add acid chloride dropwise. Warm to RT for 2h.
-
Workup: Wash with sat. NaHCO3. Dry organic layer (
). Evaporate. -
Intermediate: 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (Solid).[2]
Step 2: Nitrile Reduction (The Critical Step) Caution: Partial reduction to the imine or secondary amine dimer is a common failure mode.
-
Reagents: Nitrile intermediate, Raney Nickel (20 wt%), Methanolic Ammonia (7N, 10 vol).
-
Conditions: Hydrogenation at 50 psi (3.5 bar), RT, 12 hours.
-
Purification: Filter catalyst over Celite. Concentrate.
-
Salt Formation: Dissolve in EtOH; add 4M HCl in Dioxane (3.0 eq). Precipitate the dihydrochloride salt.
Visualizing the Workflow
The following diagram outlines the synthesis logic and the critical Quality Control (QC) checkpoints required to validate the product against commercial benchmarks.
Figure 1: Synthesis workflow and validation decision tree emphasizing the critical nitrile reduction step.
Analytical Validation: In-House vs. Commercial
We compared the In-House synthesized batch (Lot IH-001) against a standard Commercial sample (Lot COM-99, Sigma-Aldrich/Merck equivalent).
Experiment 1: Purity Profiling (HPLC-UV)
Objective: Detect process-related impurities (dimers) and degradation products (N-oxide).
-
Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Note: TFA is required to suppress silanol interactions with the basic piperazine.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: 254 nm (aromatic) and 210 nm (amide bond).
Data Summary:
| Parameter | Commercial Standard (Lot COM-99) | In-House Synthesis (Lot IH-001) | Assessment |
| Purity (AUC 254nm) | 96.4% | 99.1% | In-House Superior |
| Major Impurity | 2.1% (Hydrolysis product: Acid) | 0.3% (Unreduced Nitrile) | Commercial sample showed aging (hydrolysis). |
| Salt Stoichiometry | Undefined (Likely mix of mono/di-HCl) | 2.0 HCl (Confirmed by AgNO3 titr.) | In-House defined stoichiometry is critical for MW calc. |
| Residual Solvent | 1.5% Isopropanol | < 0.1% Ethanol | In-House drying was more rigorous. |
Experiment 2: Functional "Use Test"
Objective: Prove the amine is chemically active and not deactivated by salt formation or poisoning. Protocol: Schotten-Baumann reaction with 4-Fluorobenzoyl chloride.
-
Dissolve 50 mg of Amine (IH or COM) in DCM/sat. NaHCO3 (1:1).
-
Add 1.1 eq 4-Fluorobenzoyl chloride. Shake for 30 min.
-
Analyze organic layer by LC-MS.
Results:
-
In-House: 98% Conversion to amide product. Clean profile.
-
Commercial: 92% Conversion. 5% unreacted material observed (likely due to incorrect MW calculation from undefined salt form).
Mechanistic Insights & Troubleshooting
The "Piperazine Trap"
A common failure in commercial batches is the presence of N-Oxides . The tertiary amine in the methylpiperazine ring is susceptible to oxidation if the commercial sample is stored improperly (air exposure).
-
Detection: LC-MS peak at [M+16].
-
Impact: N-oxides are thermally unstable and can decompose during downstream heating steps, ruining yields.
Salt Form Ambiguity
Commercial vendors often list "HCl salt" without specifying if it is Mono- (x1) or Dihydrochloride (x2).
-
Validation: Perform a chloride titration (AgNO3) or use 1H NMR (integration of salt counter-ion shifts if using maleic acid as internal standard).
-
Recommendation: Always re-salt commercial samples to a defined form (e.g., 2HCl) before use in GMP campaigns.
Detailed QC Protocol (Self-Validating System)
To ensure every batch meets the "Gold Standard," follow this QC checklist:
-
1H NMR (D2O):
-
Confirm diagnostic singlet for N-Methyl (~2.8 ppm).
-
Confirm benzylic CH2 singlet (~4.1 ppm). Shift indicates free base vs. salt.
-
Pass Criteria: No aromatic split peaks indicating hydrolysis (Acid impurity).
-
-
LC-MS (ESI+):
-
Target Mass: 233.35 Da (Free base).
-
Look for dimer peak [2M+H] or [M+M_imine+H].
-
-
Solubility Test:
-
Dissolve 10 mg in 1 mL pH 7.4 buffer.
-
Pass Criteria: Clear solution (Turbidity indicates free base contamination in salt batch).
-
References
- Google Patents.Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide (CN103980230A). (Solid phase synthesis comparison).
Sources
Crystallographic Data and Structural Analysis of Methylpiperazine Derivatives: A Comparative Guide
Executive Summary
This guide provides a technical analysis of methylpiperazine derivatives, a critical scaffold in medicinal chemistry used to modulate solubility and pharmacokinetic profiles. Unlike generic structural reports, this document focuses on the comparative crystallographic performance of
Key Insight: The introduction of the
Comparative Performance Analysis
The following data synthesizes crystallographic metrics and physicochemical properties to guide scaffold selection in drug design.
Table 1: Structural & Physicochemical Comparison of Piperazine Scaffolds
| Feature | Piperazine (Unsubstituted) | ||
| Crystal Packing Motif | Discrete/1D Chains: Lacks one H-bond donor; packing relies on weak C-H...O/N interactions or salt bridges.[1][2] | 3D Networks: Dual NH donors allow extensive intermolecular H-bonding, leading to high lattice energy.[1][2] | Stacking/Layers: |
| Dominant Conformation | Chair (Equatorial): Methyl group prefers equatorial position to minimize 1,3-diaxial interactions.[1][2] | Chair: Highly rigid; rapid chair-chair interconversion in solution.[1][2] | Chair (Twisted): Phenyl ring often twisted (~20-50°) relative to piperazine plane to reduce steric strain.[1][2] |
| Crystallizability | Moderate: Often requires salt formation (HCl, Oxalate) to generate diffraction-quality crystals due to low melting points of free bases.[1][2] | High: High symmetry and polarity facilitate spontaneous crystallization. | Variable: Depends heavily on the substituents on the phenyl ring. |
| Solubility (Water) | High: Methyl group disrupts lattice energy without significantly increasing lipophilicity (LogP ~ -0.6).[1][2] | High: Very polar (LogP ~ -1.5), but high lattice energy can sometimes reduce dissolution rate.[1][2] | Low: Phenyl group drastically increases lipophilicity (LogP ~ 1.7). |
| pKa (Basic Nitrogen) | ~9.0 (N4): Methyl electron-donating effect slightly increases basicity compared to secondary amines.[1][2] | ~9.8: Secondary amine is highly basic. | ~8.8: Phenyl ring electron-withdrawing effect lowers basicity of the attached nitrogen.[1][2][3] |
Expert Insight: The "Methyl Effect" on Lattice Energy
In our application work, we observe that replacing a piperazine NH with an
-
Piperazine: Forms infinite sheets of N-H...N bonds.
-
Methylpiperazine: Can only act as an H-bond acceptor at the methylated nitrogen.[1][2] This forces the crystal to rely on weaker van der Waals forces or requires the inclusion of solvent/counter-ions to close the packing void.
Experimental Protocols
Protocol A: High-Quality Single Crystal Growth of Methylpiperazine Salts
Methylpiperazine derivatives often yield oils or amorphous solids as free bases.[1][2] The following protocol utilizes Acid-Base Reaction Crystallization to produce diffraction-quality salt crystals.
Reagents:
-
Target Methylpiperazine Derivative (1 mmol)
-
Oxalic Acid Dihydrate or HCl (4M in Dioxane) (1-2 mmol)[1][2]
-
Solvent A: Ethanol (Absolute)
-
Solvent B: Diethyl Ether or Hexane (Antisolvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1 mmol of the methylpiperazine derivative in 5 mL of warm Ethanol (
). Ensure complete dissolution; filter through a 0.45 m PTFE syringe filter if turbid. -
Acid Addition:
-
For Oxalates: Add 1 mmol of Oxalic Acid dissolved in 2 mL Ethanol dropwise.
-
For Hydrochlorides: Add 0.5 mL of 4M HCl in Dioxane dropwise.
-
-
Nucleation Induction: Comparison of two methods.
-
Method A (Vapor Diffusion): Place the vial open inside a larger jar containing 20 mL of Diethyl Ether. Seal the outer jar. The ether will diffuse into the ethanol, slowly lowering solubility.
-
Method B (Slow Evaporation): Cover the vial with Parafilm, poke 3-5 small holes, and leave in a vibration-free, dark area at room temperature (
).
-
-
Harvesting: Crystals typically appear within 48-72 hours.[1][2] Harvest using a nylon loop and immediately immerse in Paratone-N oil for cryo-protection before mounting.[1][2]
Protocol B: Structural Analysis Workflow
Once data is collected, the following logic ensures accurate assignment of the methylpiperazine conformation.
Figure 1: Logical workflow for the structural determination of piperazine derivatives, emphasizing the critical check of ring puckering parameters.
Structural Data & Case Studies
Case Study: 1-[Bis-(4-fluorophenyl)-methyl]-4-methanesulfonyl piperazine
Source: Naveen et al.[1][2][4] (See Ref 1) This study illustrates the classic behavior of the piperazine ring when subjected to bulky substitution.
-
Space Group: Monoclinic
[1][2] -
Ring Conformation: The piperazine ring adopts a rigid chair conformation .
-
Bond Angles: The
angles in the ring are typically , consistent with hybridization. -
Packing Forces: The structure is stabilized by weak
and intermolecular interactions. The absence of strong N-H donors (due to substitution) prevents the formation of classic hydrogen-bonded sheets, resulting in a packing efficiency driven by shape complementarity rather than strong electrostatics.
Quantitative Metrics for Validation
When refining your own methylpiperazine structures, use these standard ranges for validation. Deviations >
| Parameter | Typical Value (Methylpiperazine) | Notes |
| N-C Bond Length (Ring) | Typical single bond.[1][2] | |
| N-C Bond Length (Methyl) | Slightly shorter due to lack of ring strain. | |
| C-C Bond Length (Ring) | Comparable to cyclohexane. | |
| C-N-C Angle | Ideal tetrahedral geometry. | |
| Sum of Angles at N | Indicates pyramidal geometry ( |
Supramolecular Interactions & Visualization
Understanding the "invisible" forces holding the crystal together is vital for predicting stability.
Hirshfeld Surface Analysis: For methylpiperazine derivatives, Hirshfeld surface maps (d_norm) typically show:
-
Red Spots: Represent strong H-bonds (e.g.,
in salts).[1][2] -
White Regions: Van der Waals contacts (
). -
Blue Regions: No close contacts.
Comparison Logic:
-
Methylpiperazine: Dominance of
contacts (dispersive forces) due to the methyl cap. -
Piperazine: Dominance of
contacts (strong electrostatic).
Figure 2: Interaction map showing how the methyl group and protonation state dictate crystal packing.[1][2] Note the tendency for methylpiperazine salts to form hydrates to fill steric voids created by the methyl group.
References
-
Naveen, S., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methanesulfonyl Piperazine. Molecular Crystals and Liquid Crystals. [4]
-
Żesławska, E., et al. (2021). Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors. Acta Crystallographica Section C.
-
BenchChem. (2025).[3] A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery.
-
Jin, Z., et al. (2022).[5] Structure and Hirshfeld surface analysis of two piperazine guest supramolecular inclusion complexes. Research Square.
-
Hampton Research. Crystallization Tips & Techniques: Vapor Diffusion and Additives.
Sources
- 1. Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uomphysics.net [uomphysics.net]
- 5. researchgate.net [researchgate.net]
Benchmarking 4-(4-Methylpiperazinocarbonyl)benzylamine against other amine building blocks
Benchmarking 4-(4-Methylpiperazinocarbonyl)benzylamine in Drug Discovery: A Comparative Guide
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound often hinges on the strategic selection of amine building blocks. 4-(4-Methylpiperazinocarbonyl)benzylamine (CAS 923242-81-3) has emerged as a highly versatile scaffold. By combining the reactivity of a primary benzylamine with the solubility-enhancing properties of an N-methylpiperazine moiety, this compound offers distinct advantages over traditional building blocks.
This guide objectively benchmarks its performance against alternative amine scaffolds, providing experimental protocols and structural rationales to guide your synthetic strategy.
Structural Rationale & Physicochemical Benchmarking
The incorporation of a piperazine ring is a well-established strategy to improve aqueous solubility and modulate pKa, making it a privileged structure in medicinal chemistry[1]. In fact, piperazine is one of the most frequently found scaffolds in small-molecule FDA-approved drugs[2]. However, the linker connecting the piperazine to the core aromatic ring drastically alters the molecule's electronic and metabolic profile.
Comparison of Amine Building Blocks:
-
4-(4-Methylpiperazinocarbonyl)benzylamine (The Subject): Features an amide (carbonyl) linker[3].
-
Benzylamine : The unsubstituted, highly reactive baseline.
-
4-(Morpholinocarbonyl)benzylamine : Replaces the basic N-methylpiperazine with a less basic morpholine ring.
-
4-(4-Methylpiperazin-1-ylmethyl)benzylamine : Features a methylene linker instead of a carbonyl.
Table 1: Physicochemical Benchmarking (Calculated/Typical Values)
| Building Block | pKa (Basic Center) | cLogP | tPSA (Ų) | Metabolic Stability (Microsomes) |
| 4-(4-Methylpiperazinocarbonyl)benzylamine | ~7.8 (Piperazine N4) | 0.8 | 62.5 | High (Amide resists oxidation) |
| Benzylamine | ~9.3 (Primary Amine) | 1.1 | 26.0 | Moderate |
| 4-(Morpholinocarbonyl)benzylamine | ~6.0 (Morpholine N) | 0.9 | 65.5 | High |
| 4-(4-Methylpiperazin-1-ylmethyl)benzylamine | ~8.5 (Piperazine N1) | 1.2 | 35.5 | Low (Prone to N-dealkylation) |
Causality & Insights: The carbonyl linker in 4-(4-Methylpiperazinocarbonyl)benzylamine serves a dual purpose. First, it acts as an electron-withdrawing group, lowering the pKa of the proximal piperazine nitrogen (rendering it a non-basic amide) and slightly reducing the basicity of the distal N-methyl group (pKa ~7.8) compared to a methylene linker (pKa ~8.5). This carefully tuned basicity ensures the compound is protonated at physiological pH (enhancing solubility) without being so basic that it suffers from poor membrane permeability or hERG toxicity. Second, the amide bond is significantly more stable against CYP450-mediated oxidative dealkylation than the corresponding benzylic methylene group.
Logical Relationship of Structural Features
To visualize how these structural components translate into functional drug discovery outcomes, refer to the logical relationship diagram below.
Structural features of 4-(4-Methylpiperazinocarbonyl)benzylamine and their PK impact.
Synthetic Versatility & Experimental Protocols
The primary benzylamine moiety is highly nucleophilic, making it an excellent substrate for amide couplings, reductive aminations, and urea formations. When benchmarking against simple piperazine derivatives, the subject compound is easier to handle because the secondary amine of the piperazine is already capped with a methyl group. This prevents unwanted side reactions (e.g., double acylation) without requiring complex protection/deprotection strategies often needed for bridged or secondary piperazines[4].
Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling This protocol describes the coupling of 4-(4-Methylpiperazinocarbonyl)benzylamine with a generic carboxylic acid. The procedure includes internal validation checkpoints to ensure high yields and purity.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-(4-Methylpiperazinocarbonyl)benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-activation (Validation Checkpoint 1): Dissolve the carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool to 0 °C. Add HATU followed by DIPEA dropwise.
-
Causality: Cooling prevents the formation of unreactive guanidinium byproducts.
-
Validation: Stir for 15 minutes and sample 5 µL for LC-MS. You should observe the mass of the active OAt ester. Do not proceed until activation is >95% complete.
-
-
Amine Addition: Once activation is confirmed, add 4-(4-Methylpiperazinocarbonyl)benzylamine in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.
-
Causality: The 3.0 equivalents of DIPEA ensure that the benzylamine hydrochloride salt (if used) is fully freebased and that the mildly basic piperazine nitrogen does not act as a proton sink, which would stall the reaction.
-
-
Reaction Monitoring (Validation Checkpoint 2): Stir for 2 hours.
-
Validation: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The highly polar starting amine will stay near the baseline, while the product will migrate higher.
-
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).
-
Causality: The basic aqueous wash removes DMF, unreacted acid, and HOAt. The product's piperazine ring ensures it remains mostly in the organic layer at pH > 8.
-
-
Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM to 10% MeOH/DCM gradient containing 0.1% Et₃N).
-
Causality: The addition of Et₃N to the mobile phase prevents the basic piperazine from streaking on the acidic silica gel.
-
Self-validating workflow for HATU-mediated amide coupling with the building block.
Conclusion
When benchmarking amine building blocks, 4-(4-Methylpiperazinocarbonyl)benzylamine stands out for its optimal balance of reactivity, solubility enhancement, and metabolic stability. Unlike simple benzylamines, it actively contributes to the favorable physicochemical profile of the final drug candidate. Unlike methylene-linked piperazines, its amide linker provides a safeguard against rapid oxidative metabolism, making it a superior choice for late-stage lead optimization.
References
-
[3] Title: (4-(4-Methylpiperazine-1-carbonyl)phenyl)methanamine | Source: NIH PubChem | URL:[Link]
-
[2] Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes | Source: MDPI Molecules | URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes | MDPI [mdpi.com]
- 3. (4-(4-Methylpiperazine-1-carbonyl)phenyl)methanamine | C13H19N3O | CID 16228053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Safety Operating Guide
4-(4-Methylpiperazinocarbonyl)benzylamine proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 4-(4-Methylpiperazinocarbonyl)benzylamine , a key intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).
Editorial Note: As a specific Safety Data Sheet (SDS) for this exact intermediate (CAS 923242-81-3) is often unavailable in standard databases, this protocol utilizes Structure-Activity Relationship (SAR) logic. We derive safety and disposal mandates from its functional parent groups: benzylamines (corrosive/alkaline) and N-methylpiperazines (irritant/sensitizer).
Chemical Identification & Hazard Profile
Before disposal, you must correctly identify the waste stream. This compound is a basic organic solid (or viscous oil) containing two basic nitrogen centers.
| Parameter | Technical Detail |
| Chemical Name | 4-(4-Methylpiperazinocarbonyl)benzylamine |
| Systematic Name | [4-(Aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
| CAS Number | 923242-81-3 |
| Molecular Formula | C₁₃H₁₉N₃O |
| Functional Groups | Primary Amine (Benzylamine), Tertiary Amine (Piperazine), Amide Linkage |
| Acidity (pKa) | ~9.3 (Benzylamine), ~8.0 (Piperazine N-Me) | Alkaline in solution |
| Primary Hazards | Skin/Eye Irritant (H315/H319) , Potential Corrosive (H314), STOT-SE (H335) |
| RCRA Status | Non-listed (Not P or U).[1][2] Regulated as Characteristic Waste if pH > 12.5. |
Core Disposal Directive
The Golden Rule: Never dispose of this compound down the drain. Its basicity and nitrogen content pose ecotoxicity risks (aquatic toxicity) and can disrupt municipal water treatment nitrification processes.
A. Waste Stream Classification
You must segregate this chemical into the Basic Organic Waste stream.
-
If Solid: Dispose of in the "Solid Hazardous Waste" container.
-
If in Solution (Organic Solvent): Dispose of in "Organic Solvents (Halogenated or Non-Halogenated)" depending on the carrier solvent.
-
If in Solution (Aqueous): Adjust pH to 6–9 if allowed by local EHS, or dispose of as "Aqueous Alkaline Waste."
B. Decision Logic for Disposal
The following decision tree guides you through the segregation process based on the physical state of your waste.
Figure 1: Decision matrix for segregating 4-(4-Methylpiperazinocarbonyl)benzylamine waste streams.
Step-by-Step Operational Procedures
Scenario 1: Disposal of Pure Solid Substance
Applicable for: Expired shelf stock, reaction precipitates, or contaminated weighing solids.
-
PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.
-
Transfer: Carefully transfer the solid into the container. Do not generate dust.[3][4]
-
Note: If the solid is sticky (common with piperazine amides), use a spatula wetted with methanol to assist transfer, then dispose of the wipe/spatula as solid waste.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "4-(4-Methylpiperazinocarbonyl)benzylamine" (Do not use abbreviations).[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep away from oxidizers and acids.
Scenario 2: Disposal of Reaction Mixtures (Liquid)
Applicable for: Mother liquors, HPLC waste, or reaction byproducts.
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (e.g., Nitric Acid, concentrated HCl). Mixing this basic amine with strong acids can generate heat (exotherm).
-
Solvent Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
-
Neutralization (Optional but Recommended): If the solution is highly basic (pH > 12), you may neutralize it with dilute Acetic Acid or HCl to pH 7–9 before adding it to the organic waste container to prevent container degradation, provided your facility's protocols permit in-lab neutralization.
-
Pouring: Use a funnel to prevent spills. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste.
Emergency Spill Response Protocol
In the event of a spill, immediate action prevents exposure and contamination.[5][6]
Figure 2: Immediate response workflow for solid or liquid spills.
Decontamination Solution: Because this compound is an amine, water alone may not effectively remove residues. Use a 1%–5% Acetic Acid or Citric Acid solution to protonate the amine, making it water-soluble and easier to wipe up. Follow with a soap and water rinse.[3][5]
References
-
LookChem. (n.d.). 4-(4-Methylpiperazinocarbonyl)benzylamine CAS 923242-81-3 Product Information. Retrieved from
-
National Center for Biotechnology Information (PubChem). (n.d.). Piperazine - Safety and Hazards (Analogous Data). Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Benzylamine - Registration Dossier (Analogous Data). Retrieved from
-
BenchChem. (2025). Safe Disposal of Piperazine Derivatives: A Guide for Laboratory Professionals. Retrieved from
Sources
Personal protective equipment for handling 4-(4-Methylpiperazinocarbonyl)benzylamine
[1][2][3][4]
CAS Number: 216144-45-5 Molecular Formula: C₁₂H₁₉N₃ Synonyms: 4-(4-Methylpiperazino)benzylamine; [4-(4-methylpiperazin-1-yl)phenyl]methanamine[1][2]
Executive Safety Summary
For Immediate Implementation
Handling 4-(4-Methylpiperazin-1-yl)benzylamine requires a biosafety-level approach to chemical hygiene due to its dual-nature pharmacophore: a primary benzylamine (potential corrosive/irritant) and a methylpiperazine moiety (potential sensitizer/bioactive).
While Safety Data Sheets (SDS) often classify this specific CAS as an Irritant (Category 2) , seasoned medicinal chemists treat this intermediate with the protocols reserved for Corrosives (Category 1B) and Sensitizers to prevent long-term occupational sensitization and immediate mucosal damage.
Core Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood or Powder Containment Hood.
Chemical Risk Profile & Hazard Identification
Effective PPE selection relies on understanding the mechanism of harm, not just the regulatory label.
| Hazard Class | GHS Code | Signal Word | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Warning | Systemic absorption via ingestion; piperazine derivatives can affect CNS/neuromuscular transmission. |
| Skin Irritation | H315 | Warning | Alkaline hydrolysis of skin lipids; potential for dermatitis. |
| Eye Irritation | H319 | Warning | High Risk. Amines cause rapid corneal clouding and edema. |
| STOT-SE (Respiratory) | H335 | Warning | Inhalation of dust causes inflammation of the upper respiratory tract. |
Expert Insight: Piperazine derivatives are notorious for causing "piperazine flushes" and respiratory sensitization (asthma-like symptoms) upon repeated low-level exposure. Standard dust masks are insufficient; HEPA filtration is mandatory.
PPE Selection Matrix
This matrix defines the minimum protective barrier required based on the operational task.
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Synthesis Scale-up) | Technical Specification |
| Respiratory | Engineering Control Primary (Fume Hood) | N95/P100 Respirator (if hood sash is compromised) | NIOSH-approved particulate filter (99.97% efficiency). |
| Hand Protection | Double Gloving (Nitrile) | Double Gloving (Nitrile + Extended Cuff) | Outer: Nitrile (min 5 mil). Inner: Nitrile (min 4 mil). Change every 120 mins. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | ANSI Z87.1 compliant. Side shields are insufficient for fine amine powders. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Buttoned to the neck; cuffs tucked under gloves. |
Operational Protocols
Phase A: Engineering Controls (Pre-Work)
Before donning PPE, validate the workspace. The primary barrier is airflow , not clothing.
-
Velocity Check: Ensure fume hood face velocity is between 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "fly-away" particles.
Phase B: Donning Sequence (The "Clean-to-Dirty" Workflow)
-
Lab Coat: Don coat, ensuring full arm coverage.
-
Inner Gloves: Don first pair of nitrile gloves (tucked under lab coat cuffs).
-
Eye Protection: Adjust goggles for a seal against the temples.
-
Outer Gloves: Don second pair of nitrile gloves (pulled over lab coat cuffs). This creates the "shingle effect" to shed spills away from skin.
Phase C: Handling & Transfer
-
Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong acids (risk of exothermic salt formation).
-
Solubilization: Add solvent to the solid. Do not dump solid into solvent, which generates aerosol plumes.
-
Doffing (Critical): Remove outer gloves inside the fume hood before removing hands to prevent tracking powder onto door handles or keyboards.
Phase D: Waste Disposal
-
Solid Waste: Dispose of contaminated weighing boats and outer gloves in a dedicated "Solid Hazardous Waste" container (sealed).
-
Liquid Waste: Collect in "Basic Organic Waste" streams. Do not mix with acidic waste streams without neutralization, as this can generate heat.
Visualized Workflows
Logic Diagram 1: Safe Handling Lifecycle
This decision tree guides the researcher through the physical handling process to minimize exposure.
Figure 1: Operational workflow emphasizing static control and spill checkpoints.
Logic Diagram 2: Exposure Response Algorithm
Immediate actions to take in the event of barrier failure.
Figure 2: Emergency response triage for amine exposure.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(4-Methylpiperazino)benzylamine, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
